5-methoxyquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQXQRHUFZWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135106-52-4 | |
| Record name | 5-methoxyquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, yet important analog, 5-methoxyquinazolin-4(3H)-one, providing a detailed overview of its synthesis and structural characterization. The strategic placement of the methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological interactions, making it a target of interest in drug discovery programs.
Synthesis of this compound
The synthesis of this compound typically proceeds through a cyclization reaction of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-methoxybenzoic acid with formamide. This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials.
Experimental Protocol: Niementowski Reaction
A plausible synthetic route for this compound is the Niementowski reaction, a classic method for the preparation of 4(3H)-quinazolinones.
Materials:
-
2-amino-6-methoxybenzoic acid
-
Formamide
-
Reaction vessel with a reflux condenser
-
Heating mantle
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
A mixture of 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a temperature of 120-130 °C for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, during which the product may begin to crystallize.
-
The cooled reaction mixture is poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water to remove any residual formamide, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Characterization of this compound
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques and physical property measurements.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in search results |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related quinazolinone structures.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-2 |
| ~7.70 | t, J = 8.0 Hz | 1H | H-7 |
| ~7.30 | d, J = 8.0 Hz | 1H | H-8 |
| ~7.10 | d, J = 8.0 Hz | 1H | H-6 |
| ~3.90 | s | 3H | -OCH₃ |
| ~12.1 | br s | 1H | N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C-4 (C=O) |
| ~155.0 | C-5 |
| ~149.0 | C-8a |
| ~145.0 | C-2 |
| ~135.0 | C-7 |
| ~118.0 | C-4a |
| ~115.0 | C-6 |
| ~110.0 | C-8 |
| ~56.0 | -OCH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Broad | N-H stretching |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (amide) |
| ~1610, 1580 | Medium-Strong | C=C and C=N stretching |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1100 | Medium | C-O stretching |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 176 | [M]⁺ (Molecular ion) |
| 148 | [M - CO]⁺ |
| 133 | [M - CO - CH₃]⁺ |
Experimental and Logical Workflows
The synthesis and characterization of this compound follow a logical progression, as illustrated in the diagrams below.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for the characterization of this compound.
An In-depth Technical Guide on 5-methoxyquinazolin-4(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is of significant interest in medicinal chemistry due to its broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a methoxy group at the 5-position of the quinazolinone core is expected to modulate its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential biological significance of this compound, drawing upon data from related methoxy-substituted quinazolinone analogs where specific information for the 5-methoxy isomer is not available.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a methoxy group substituted at the 5-position and a ketone group at the 4-position.
Table 1: Chemical Identifiers and Properties of Methoxy-Substituted Quinazolin-4(3H)-one Analogs
| Property | 7-methoxyquinazolin-4(3H)-one | 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 7-methoxy-6-nitroquinazolin-4(3H)-one |
| Molecular Formula | C₉H₈N₂O₂[1] | C₉H₈N₂O₃[2] | C₉H₇N₃O₄[3] |
| Molecular Weight | 176.17 g/mol [1] | 192.17 g/mol [2] | 221.17 g/mol [3] |
| CAS Number | 16064-24-7[1] | 179688-52-9[2] | 1012057-47-4[3] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=CNC2=O | COC1=C(C=C2C(=C1)N=CNC2=O)O[2] | COC1=CC2=C(C=C1N(=O)=O)N=CNC2=O |
| InChI | InChI=1S/C9H8N2O2/c1-13-7-3-2-6-8(4-7)11-5-10-9(6)12/h2-5H,1H3,(H,10,11,12) | InChI=1S/C9H8N2O3/c1-14-8-3-6-5(2-7(8)12)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)[2] | InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of the specific this compound isomer are not explicitly available in the provided search results. However, general synthetic methods for quinazolin-4(3H)-ones are well-established.
General Synthesis of Quinazolin-4(3H)-ones
A common and straightforward method for the synthesis of quinazolin-4(3H)-one derivatives involves the cyclocondensation of an appropriately substituted anthranilic acid or its corresponding amide with a suitable one-carbon source.
Protocol: Synthesis of Quinazolin-4(3H)-one Derivatives from Anthranilamide
This protocol describes a general procedure that can be adapted for the synthesis of this compound, starting from 2-amino-6-methoxybenzamide.
Materials:
-
2-amino-6-methoxybenzamide
-
Triethyl orthoformate
-
Acetic acid
-
Ethanol, absolute
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxybenzamide (1 equivalent) in absolute ethanol.
-
Add triethyl orthoformate (1.5 equivalents) and acetic acid (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the N-H proton (a broad singlet at lower field). The coupling patterns of the aromatic protons will be crucial for confirming the 5-methoxy substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 160-170 ppm), the carbons of the quinazoline core, and the methoxy carbon (around 55-60 ppm).
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching vibration (around 1650-1690 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₉H₈N₂O₂), the expected molecular ion peak [M]⁺ would be at m/z 176.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound are not documented, the quinazolin-4(3H)-one scaffold is a well-known pharmacophore with a wide range of biological activities.[4][5][6] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[4][5]
Many quinazolinone-based compounds exert their anticancer effects by inhibiting key signaling molecules such as receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and HER2, or other kinases like CDK2.[3][4] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Below is a generalized diagram illustrating the potential mechanism of action for a quinazolin-4(3H)-one derivative as a tyrosine kinase inhibitor.
Caption: Potential mechanism of action for this compound as a receptor tyrosine kinase inhibitor.
Conclusion
This compound represents an intriguing yet understudied member of the quinazolinone family. While direct experimental data is currently lacking in the public domain, its chemical properties and biological activities can be inferred from the extensive research on related analogs. The synthetic accessibility of the quinazolinone scaffold and its proven track record in drug discovery make this compound a compelling target for future research, particularly in the exploration of novel therapeutic agents. Further investigation is warranted to synthesize and characterize this compound and to evaluate its potential pharmacological profile.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 5-Methoxyquinazolin-4(3H)-one: A Technical Overview and Research Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the biological potential of a specific derivative, 5-methoxyquinazolin-4(3H)-one. While direct experimental data on this particular isomer is limited in publicly accessible literature, this document provides a comprehensive overview based on the known activities of closely related methoxy-substituted quinazolin-4(3H)-one analogs. This guide covers potential anticancer and antimicrobial activities, details relevant experimental protocols for synthesis and biological evaluation, and outlines key signaling pathways that are often modulated by this class of compounds. The information presented herein serves as a foundational resource for researchers initiating studies on this compound and its derivatives.
Introduction to the Quinazolin-4(3H)-one Scaffold
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. The core structure, consisting of a pyrimidine ring fused to a benzene ring, is a versatile template for the development of novel therapeutic agents. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazolinone ring system.
Synthesis of this compound
The synthesis of this compound can be achieved through established synthetic routes for quinazolinone compounds, most notably the Niementowski quinazoline synthesis. This method involves the condensation of an appropriately substituted anthranilic acid with a source of a single carbon atom, typically formamide or orthoformates. The key starting material for the synthesis of the target compound is 2-amino-6-methoxybenzoic acid.
Proposed Synthetic Pathway
The proposed synthesis of this compound from 2-amino-6-methoxybenzoic acid is depicted in the workflow below. This pathway is based on the well-established Niementowski reaction.
Caption: Proposed synthesis of this compound.
Potential Biological Activities
Based on the structure-activity relationships of other methoxy-substituted quinazolin-4(3H)-one isomers, this compound is predicted to exhibit a range of biological activities. The methoxy group, being an electron-donating group, can influence the electronic properties of the quinazolinone ring and its interaction with biological targets.
Anticancer Activity
Numerous quinazolin-4(3H)-one derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling, such as tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization. The position of the methoxy group on the benzene ring can significantly impact cytotoxicity. For instance, studies on other methoxy-substituted quinazolinones have shown that the substitution pattern influences their potency against various cancer cell lines.
Table 1: Cytotoxic Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | HT29 (Colon) | < 1 | [1] |
| 2-(3-Methoxystyryl)quinazolin-4(3H)-one | A2780 (Ovarian) | < 1 | [1] |
| 6,7-Dimethoxy-3-aryl-quinazolin-4(3H)-one | Various | Varies | [2] |
| 7-Methoxy-substituted derivatives | Various | Varies | General Literature |
Note: This table presents illustrative data from related compounds to provide a comparative context for the potential activity of this compound. Direct experimental data for the 5-methoxy isomer is not currently available in the cited literature.
Antimicrobial Activity
The quinazolinone scaffold is also a promising framework for the development of new antimicrobial agents. The presence of a methoxy group can enhance the antibacterial and antifungal properties of these compounds. Electron-donating groups like methoxy on the quinazolinone core have been shown to contribute to better antibacterial activity in some series of derivatives.
Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolin-4(3H)-one Analogs (Illustrative Data)
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 3-Aryl-6,7-dimethoxyquinazolin-4(3H)-ones | E. coli, S. aureus | Varies | [2] |
| Methoxy-substituted derivatives | Various bacteria | Varies | General Literature |
| Methoxy-substituted derivatives | Various fungi | Varies | General Literature |
Note: This table presents illustrative data from related compounds. The specific antimicrobial spectrum and potency of this compound would need to be determined experimentally.
Experimental Protocols
To facilitate research into the biological activity of this compound, this section provides detailed methodologies for its synthesis and for key in vitro biological assays.
Synthesis Protocol: Niementowski Quinazoline Synthesis
This protocol describes a general procedure for the synthesis of this compound from 2-amino-6-methoxybenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to 120-180 °C and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.
-
Isolation: The crude product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: Confirm the structure of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
In Vitro Cytotoxicity Assay Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
Quinazolin-4(3H)-one derivatives are known to interact with various biological targets to exert their therapeutic effects. The diagram below illustrates a generalized workflow for investigating the mechanism of action of a novel quinazolinone derivative like this compound.
Caption: Workflow for investigating the mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet prevalent in the literature, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence and position of the methoxy group are known to significantly influence the pharmacological profile of the quinazolin-4(3H)-one scaffold.
Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluation of their anticancer and antimicrobial activities. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development. This technical guide provides the necessary foundational information and experimental frameworks to initiate and advance such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Quinazolin-4(3H)-one Derivatives
Disclaimer: This technical guide focuses on the broader quinazolin-4(3H)-one scaffold and its derivatives, with a particular emphasis on methoxy-substituted analogues as representative examples. As of this writing, specific and detailed mechanistic data for 5-methoxyquinazolin-4(3H)-one is not extensively available in the public domain. The information presented herein is a consolidated overview of the well-established mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals.
Executive Summary
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. A significant body of research has highlighted its potential as a potent anticancer agent, primarily through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the mechanism of action of quinazolin-4(3H)-one derivatives, with a focus on methoxy-substituted analogues. It includes quantitative data on their biological activity, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Core Mechanism of Action: Tyrosine Kinase Inhibition
The predominant mechanism of action for the anticancer effects of many quinazolin-4(3H)-one derivatives is the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers. By binding to the ATP-binding site of these kinases, quinazolin-4(3H)-one derivatives can block the downstream signaling pathways that promote tumor growth and survival.
Key kinase targets for this class of compounds include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in several cancers, leading to uncontrolled cell proliferation.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Human Epidermal Growth Factor Receptor 2 (HER2): An important biomarker and therapeutic target in breast and other cancers.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle.
The mode of inhibition can vary depending on the specific derivative and the target kinase, with compounds acting as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors.[1][2]
Quantitative Biological Data
The following tables summarize the in vitro efficacy of various methoxy-substituted quinazolin-4(3H)-one derivatives against different cancer cell lines and protein kinases.
Table 1: Cytotoxicity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | MCF-7 | Not Reported | [3] |
| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | A2780 | Not Reported | [3] |
| WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxy | U373 | Micromolar range | [4] |
| WHI-P154 | 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxy | U87 | Micromolar range | [4] |
| Compound 27 | 6,7-dimethoxy-4-anilino | Hep-G2 | Low micromolar | [5] |
| Compound 27 | 6,7-dimethoxy-4-anilino | MCF-7 | Low micromolar | [5] |
| Compound 18B | 4,7-disubstituted 8-methoxy | HCT116 | 5.64 ± 0.68 | [6] |
| Compound 18B | 4,7-disubstituted 8-methoxy | HepG2 | 23.18 ± 0.45 | [6] |
Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | Substitution Pattern | Target Kinase | IC50 (µM) | Reference |
| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | CDK2 | 0.177 ± 0.032 | [3] |
| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | HER2 | 0.079 ± 0.015 | [3] |
| 3i | 2-(Hydrazinylcarbonylmethylthio)-3-benzyl-6,7-dimethoxy | EGFR | 0.181 ± 0.011 | [3] |
| Compound 27 | 6,7-dimethoxy-4-anilino | VEGFR-2 | 0.016 ± 0.002 | [5] |
| Compound 12 | Quinazoline sulfonamide | EGFRT790M | 0.0728 | [5] |
| Compound 12 | Quinazoline sulfonamide | VEGFR-2 | 0.0523 | [5] |
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by quinazolin-4(3H)-one derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
In Vitro Profile of 5-Methoxyquinazolin-4(3H)-one and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on the 5-methoxyquinazolin-4(3H)-one scaffold and its derivatives. The quinazolin-4(3H)-one core is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This document collates available quantitative data, details common experimental methodologies, and visualizes key cellular pathways and workflows to serve as a valuable resource for researchers in oncology and drug discovery. While specific data for the parent this compound is limited in publicly accessible literature, this guide leverages data from structurally related analogs to illustrate the therapeutic potential of this chemical class.
Quantitative Biological Activity
The antiproliferative and enzyme inhibitory activities of various quinazolin-4(3H)-one derivatives have been extensively evaluated across numerous studies. The following tables summarize the cytotoxic effects against various cancer cell lines and inhibitory concentrations against key oncological enzyme targets. It is important to note that the substitutions on the quinazolinone core significantly influence the biological activity.
Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | MCF-7 (Breast) | MTT | 0.20 - 15.72 | [1][2] |
| A2780 (Ovarian) | MTT | 0.14 - 16.43 | [1][2] | |
| Polyphenolic derivatives | A549 (Lung) | Not Specified | Varies | [3] |
| LNCaP (Prostate) | Not Specified | Varies | [3] | |
| Dithiocarbamate derivatives | HT29 (Colon) | Not Specified | 5.53 | |
| 2-styrylquinazolin-4(3H)-ones | Various | Not Specified | Sub-µM | [4] |
Table 2: In Vitro Enzyme Inhibition by Quinazolin-4(3H)-one Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 2,3-disubstituted quinazolin-4(3H)-ones | CDK2 | 0.173 - 0.177 | [1] |
| HER2 | 0.079 - 0.138 | [1] | |
| EGFR | 0.097 - 0.181 | [1] | |
| VEGFR2 | 0.247 - 0.294 | [1] | |
| Dithiocarbamate derivatives | Tubulin Polymerization | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings. The following sections provide comprehensive protocols for common in vitro assays used to evaluate the biological activity of quinazolin-4(3H)-one derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 3 mL of PBS. Repeat this washing step.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant. Wash the pellet twice with 3 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to degrade RNA.
-
PI Staining: Add 400 µL of PI staining solution to the cells and mix well. Incubate at room temperature for 5-10 minutes, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. The PI fluorescence should be measured on a linear scale to resolve the different cell cycle phases.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts for generating such diagrams.
General Experimental Workflow for In Vitro Evaluation
This diagram outlines the typical workflow for assessing the anticancer potential of a novel compound.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Hypothesized Signaling Pathway Inhibition
Many quinazolin-4(3H)-one derivatives are known to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. This diagram illustrates a simplified, hypothetical pathway that could be targeted.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Methoxyquinazolin-4(3H)-one Derivatives and Analogs for Researchers and Drug Development Professionals
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural products.[1] Among the various substituted quinazolinones, 5-methoxyquinazolin-4(3H)-one derivatives are emerging as a promising class of compounds with diverse pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic targets of this compound analogs, tailored for researchers, scientists, and drug development professionals.
Synthesis of the Quinazolinone Core
The synthesis of the quinazolin-4(3H)-one core can be achieved through a variety of methods, offering flexibility in precursor selection and reaction conditions. Common strategies include:
-
Condensation and Cyclization: A widely employed method involves the acylation of an appropriate anthranilic acid derivative, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. Subsequent reaction with an amine leads to the desired 4(3H)-quinazolinone.[2]
-
Oxidative Cyclization: This approach can be used to synthesize fused quinazolinones from N-pyridylindoles with moderate to high yields.[3]
-
One-Pot Synthesis: One-pot oxidative cyclization of o-aminobenzamides can be catalyzed by transition metal complexes, such as iridium catalysts, under hydrogen transfer conditions.[3]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques offer advantages such as improved yields, reduced reaction times, and often eliminate the need for organic solvents.[3] For instance, 4(3H)-quinazolinones can be synthesized from an anthranilic acid, a primary aromatic amine, and a carboxylic acid in an ionic liquid under ultrasound irradiation.[3]
Biological Activities and Therapeutic Targets
Quinazolin-4(3H)-one derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5][6] Key therapeutic areas where these compounds have shown promise include oncology, neurology, and infectious diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of quinazolin-4(3H)-one derivatives.[1][7][8] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Tyrosine Kinase Inhibition: Many quinazolinone-based molecules, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of various tyrosine kinases.[9] The 4(3H)-quinazolinone scaffold can effectively target the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11] Inhibition of these pathways can lead to the induction of apoptosis and suppression of tumor growth.[10]
dot
Simplified EGFR Signaling Pathway Inhibition
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative quinazolin-4(3H)-one derivatives against various cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Derivatives [9][11][12][13]
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Quinazolinone Derivative 2j | MCF-7 (Breast) | 3.79 ± 0.96 |
| Quinazolinone Derivative 3j | MCF-7 (Breast) | 0.20 ± 0.02 |
| Lapatinib (Control) | MCF-7 (Breast) | 5.9 ± 0.74 |
| Quinazolinone Derivative 3a | A2780 (Ovarian) | 3.00 ± 1.20 |
| Quinazolinone Derivative 3g | A2780 (Ovarian) | 0.14 ± 0.03 |
| Lapatinib (Control) | A2780 (Ovarian) | 12.11 ± 1.03 |
| Quinazolinone Derivative 32 | A549 (Lung) | 0.02 ± 0.091 |
| Etoposide (Control) | A549 (Lung) | 3.34 |
Table 2: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives [9][12][13]
| Compound | Target Kinase | IC50 (µM) |
| Quinazolinone Derivative 2i | CDK2 | 0.173 ± 0.012 |
| Quinazolinone Derivative 3i | CDK2 | 0.177 ± 0.032 |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |
| Quinazolinone Derivative 2h | EGFR | 0.102 ± 0.014 |
| Quinazolinone Derivative 2i | EGFR | 0.097 ± 0.019 |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |
Anticonvulsant Activity
Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as anticonvulsant agents.[1] Studies have shown that certain substituted quinazolinones exhibit potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[1]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[11] Quinazolin-4(3H)-one derivatives have shown promising activity against a range of bacterial and fungal strains, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics.[2][11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
A common synthetic route involves the reaction of an N-acylanthranilic acid with an appropriate amine.
dot
General Synthetic Workflow for Quinazolinones
Detailed Protocol:
-
Acylation of Anthranilic Acid: Anthranilic acid is reacted with an acyl chloride in a suitable solvent.[2]
-
Formation of Benzoxazinone: The resulting N-acylanthranilic acid is cyclized, typically using acetic anhydride, to yield the corresponding 1,3-benzoxazin-4-one.[2]
-
Reaction with Amine: The benzoxazinone intermediate is then reacted with a primary amine in a solvent such as toluene and refluxed for several hours.[2]
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.[2]
In Vitro Cytotoxicity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Tyrosine Kinase Inhibition Assay
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to assess the inhibitory activity of compounds against specific tyrosine kinases.
Protocol:
-
Coating: 96-well plates are coated with a substrate for the specific kinase.
-
Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells and incubated to allow the phosphorylation reaction to occur.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A substrate for HRP (e.g., TMB) is added to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is read at a specific wavelength, and the IC50 values are determined.
Conclusion
This compound derivatives and their analogs represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and broad range of biological activities, particularly in oncology, make them a focal point for ongoing and future drug discovery efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this important class of heterocyclic compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the promise of these molecules into clinical realities.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]
- 6. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-methoxyquinazolin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for this compound, this report presents the spectroscopic data for a closely related derivative, 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one , as a representative example. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of quinazolinone-based therapeutic agents.
Spectroscopic Data
The structural elucidation of quinazolinone derivatives relies on the collective interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.06 | s | 1H | -OH |
| 7.42 | q, J = 2.7 Hz | 1H | Ar-H |
| 7.37–7.19 | m | 5H | Ar-H (benzyl) |
| 7.11 | td, J = 5.6, 2.7 Hz | 3H | Ar-H |
| 6.81 | d, J = 2.8 Hz | 2H | Ar-H |
| 6.73 | d, J = 7.6 Hz | 1H | Ar-H |
| 5.13 | s | 2H | -CH₂- (benzyl) |
| 3.99 | s | 2H | -CH₂- |
| 3.97 | s | 3H | -OCH₃ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 161.7 | C=O |
| 158.5 | C-O (Ar) |
| 158.4 | C-O (Ar) |
| 154.4 | C=N |
| 139.6 | C (Ar) |
| 136.1 | C (Ar) |
| 136.0 | C (Ar) |
| 130.9 | CH (Ar) |
| 129.8 | CH (Ar) |
| 129.2 | CH (Ar) |
| 128.0 | CH (Ar) |
| 126.6 | CH (Ar) |
| 126.4 | CH (Ar) |
| 124.1 | CH (Ar) |
| 120.8 | C (Ar) |
| 119.7 | CH (Ar) |
| 115.4 | CH (Ar) |
| 113.6 | CH (Ar) |
| 108.1 | CH (Ar) |
| 55.8 | -OCH₃ |
| 46.4 | -CH₂- (benzyl) |
| 41.2 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3005 | C-H stretch (aromatic) |
| 1670 | C=O stretch (amide) |
| 1593 | C=C stretch (aromatic) |
| 1495 | C=C stretch (aromatic) |
| 1456 | C-H bend (aliphatic) |
| 1362 | C-N stretch |
| 1275 | C-O stretch (aryl ether) |
| 1155 | C-O stretch |
| 1028 | C-O stretch |
| 750 | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]
| m/z | Assignment |
| 373.1547 | [M + H]⁺ |
Experimental Protocols
Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
Data Processing:
-
Process the raw data by applying a Fourier transform.
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the quinazolinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized quinazolinone compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Structure-Activity Relationship of 5-Methoxy Substituted Quinazolinones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. Among the various substitutions, the introduction of a methoxy group at the 5-position of the quinazolinone ring system has been explored for its potential to modulate biological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 5-methoxy substituted quinazolinones, with a focus on their anticancer and antimicrobial effects. This document details synthetic methodologies, summarizes quantitative biological data, and outlines key experimental protocols. Furthermore, it visualizes critical pathways and workflows to facilitate a deeper understanding of this important class of compounds.
Introduction
The quinazolinone scaffold, a fusion of a benzene ring and a pyrimidinone ring, is a privileged structure in medicinal chemistry. The continuous interest in this scaffold stems from its presence in various approved drugs and numerous potent clinical candidates. The biological activity of quinazolinone derivatives can be finely tuned by introducing different substituents at various positions of the bicyclic ring system. The 5-methoxy substitution, in particular, is of interest due to the electronic and steric properties of the methoxy group, which can influence the molecule's interaction with biological targets, as well as its pharmacokinetic profile. This guide will delve into the known effects of this specific substitution on the anticancer and antimicrobial activities of quinazolinones.
Synthetic Strategies
The synthesis of 5-methoxy substituted quinazolinones typically starts from 2-amino-5-methoxybenzoic acid or its derivatives. A general and widely used method is the Niementowski quinazolinone synthesis.
General Synthetic Protocol: Niementowski Reaction
A common route for the synthesis of 2-substituted-5-methoxy-4(3H)-quinazolinones involves the condensation of 2-amino-5-methoxybenzoic acid with an appropriate amide or a related precursor. A generalized protocol is as follows:
-
Step 1: Amide Formation (if necessary): The desired substituent for the 2-position is introduced via an amide. For instance, reacting an acyl chloride with ammonia or a primary amine can yield the necessary amide.
-
Step 2: Condensation: A mixture of 2-amino-5-methoxybenzoic acid and the corresponding amide (or a nitrile) is heated, often in the presence of a catalyst or a dehydrating agent like polyphosphoric acid (PPA). Microwave irradiation can also be employed to accelerate the reaction.
-
Step 3: Cyclization: The intermediate undergoes intramolecular cyclization to form the quinazolinone ring.
-
Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core and any appended functionalities. While systematic SAR studies focusing exclusively on the 5-methoxy substitution are not extensively documented in publicly available literature, we can infer potential trends based on the known electronic and steric effects of the methoxy group and data from related substituted quinazolinones.
Anticancer Activity
Quinazolinone derivatives are well-known for their anticancer properties, often attributed to their ability to inhibit protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The methoxy group, being an electron-donating group, can influence the electron density of the quinazolinone ring system, potentially affecting its binding affinity to target enzymes.
Table 1: Anticancer Activity of Methoxy-Substituted Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 2-(2-methoxyphenyl), 6,7-dimethoxy | A549 | 8.5 | Fused pyrimidine derivatives as anticancer agents |
| 2 | 2-(4-methoxyphenyl), 6,7-dimethoxy | A549 | 7.2 | Fused pyrimidine derivatives as anticancer agents |
| 3 | 2-(3,4,5-trimethoxyphenyl), 6,7-dimethoxy | A549 | 5.8 | Fused pyrimidine derivatives as anticancer agents |
| 4 | 6-methoxy, 7-(3-morpholinopropoxy) | A431 | >10.0 | Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives[1] |
| 5 | 6,7-dimethoxy | H1975 | Varies | Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)[2] |
Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.
The EGFR signaling pathway is a critical target for many quinazolinone-based anticancer agents. These inhibitors typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Antimicrobial Activity
Quinazolinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The lipophilicity and electronic properties conferred by substituents play a crucial role in their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Methoxy-Substituted Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | P. aeruginosa | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |
| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | S. pyogenes | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |
| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | E. coli | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |
| A-4 | 6-bromo, 2-(phenyliminothiazolidinone), 3-(p-methoxybenzaldehyde) | A. niger | - | Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives[3] |
| 18 | 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl) | S. aureus | 5 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |
| 18 | 2-(pyrrolidin-1-yl), 3-(4-methoxyphenyl) | B. cereus | 2.5 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |
| 19 | 2-(pyrrolidin-1-yl), 3-(3,4,5-trimethoxyphenyl) | K. pneumoniae | 1.25 | Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects[4] |
Note: The data presented here is for quinazolinones with methoxy substitutions at various positions to illustrate the general effect of this functional group. Specific and comprehensive SAR data for a series of 5-methoxy substituted analogues is limited in the available literature.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 5-methoxy quinazolinone derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The 5-methoxy quinazolinone derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
5-Methoxy substituted quinazolinones represent a promising area of research within the broader field of medicinal chemistry. While comprehensive structure-activity relationship studies specifically focused on the 5-methoxy substitution are still emerging, the existing data on related methoxy-substituted quinazolinones suggest that this functional group can significantly influence their anticancer and antimicrobial properties. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Future research should focus on systematic studies to elucidate the precise effects of the 5-methoxy group on various biological targets, which will be instrumental in the rational design of more potent and selective therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinazolinone-based drug discovery.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of 5-methoxyquinazolin-4(3H)-one
Abstract
This document provides a detailed protocol for the laboratory synthesis of 5-methoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the Niementowski reaction, a classical and reliable method for the formation of the quinazolinone scaffold.[1] The protocol outlines the reaction of 2-amino-6-methoxybenzoic acid with formamide under thermal conditions. This application note includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic workflow.
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[2] These scaffolds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The methoxy-substituted quinazolinone, this compound, is a valuable building block for the synthesis of more complex pharmaceutical agents. This protocol details a straightforward and efficient one-step synthesis from the commercially available starting material, 2-amino-6-methoxybenzoic acid.[3][4]
Synthetic Scheme
The synthesis proceeds via the Niementowski reaction, which involves the condensation and cyclization of an anthranilic acid derivative with an amide.[1] In this protocol, 2-amino-6-methoxybenzoic acid is heated with an excess of formamide, which serves as both a reactant and a solvent, to yield the desired this compound.
(Note: Image is a placeholder for the chemical reaction structure)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The data presented are representative values based on typical Niementowski reactions and may vary depending on the specific experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Amino-6-methoxybenzoic Acid | 1.0 eq (10.0 g, 59.8 mmol) | Starting Material |
| Formamide | 5.0 eq (13.5 g, 299 mmol, 12.1 mL) | Reagent and Solvent |
| Reaction Conditions | ||
| Temperature | 150-160 °C | Maintained using a sand or oil bath |
| Reaction Time | 4-6 hours | Monitored by Thin Layer Chromatography (TLC) |
| Product Yield & Purity | ||
| Theoretical Yield | 10.5 g | Based on the limiting reactant |
| Typical Experimental Yield | 7.4 - 8.4 g (70-80%) | After purification by recrystallization |
| Purity (by HPLC) | >98% | After recrystallization |
| Characterization | ||
| Melting Point | 238-240 °C (decomposed) | Representative value |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol |
Experimental Protocol
4.1 Materials and Equipment
-
Formamide (ACS grade or higher)
-
Ethanol (95% or absolute)
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Sand or oil bath
-
Thermometer or temperature probe
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Melting point apparatus
-
HPLC system for purity analysis
4.2 Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-6-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamide (12.1 mL, 299 mmol).
-
Heating: Place the flask in a sand or oil bath on a magnetic stirrer hotplate. Attach a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture with stirring to 150-160 °C. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 Dichloromethane:Methanol). The starting material spot should diminish and a new, more polar product spot should appear.
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, a solid precipitate will form.
-
Isolation: Add 50 mL of cold deionized water to the flask and stir vigorously to break up the solid. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of 20 mL cold deionized water, followed by one portion of 15 mL cold ethanol to remove residual formamide and other impurities.
4.3 Purification
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated at reflux for 10-15 minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to complete the crystallization process.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
4.4 Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point and HPLC purity should also be determined.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | TCI Deutschland GmbH [tcichemicals.com]
Application Notes & Protocols for the Analysis of 5-methoxyquinazolin-4(3H)-one
This document provides detailed application notes and experimental protocols for the analytical characterization and quantification of 5-methoxyquinazolin-4(3H)-one. The methodologies described are based on common analytical techniques employed for quinazolinone derivatives and are intended for use by researchers, scientists, and professionals in drug development.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying this compound in bulk materials or formulated products. A reversed-phase method is typically employed for separating the analyte from related impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or 95% ethyl alcohol, to a final concentration of approximately 0.1 mg/mL.[1]
-
Use volumetric glassware for accurate dilutions.[1]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD), such as a Dionex UltiMate 3000 or equivalent.[1]
-
Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable for this class of compounds.[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid for MS compatibility). A typical starting condition could be a ratio of 80:20 (Acetonitrile:Aqueous Buffer).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan. For related quinazolinones, 231 nm has been used.[1]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantification, a calibration curve is constructed by injecting known concentrations of a certified reference standard.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for confirming the molecular weight and obtaining structural information about this compound and its potential metabolites or degradation products.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).
-
Use MS-grade solvents (e.g., acetonitrile, methanol, formic acid) to minimize background interference.
-
-
Instrumentation and Conditions:
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A Triple Quadrupole (QQQ) or high-resolution mass spectrometer like a Quadrupole-Orbitrap (e.g., Thermo Scientific Q Exactive Plus) or Time-of-Flight (TOF) instrument.[3][4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for quinazolinone derivatives.[5]
-
LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phases (e.g., replacing non-volatile acids like phosphoric acid with 0.1% formic acid).
-
MS Parameters:
-
Scan Mode: Full scan mode to detect the protonated molecule [M+H]⁺.
-
Collision Energy (for MS/MS): Optimize to induce fragmentation and generate a characteristic fragmentation pattern.
-
Expected [M+H]⁺ for C₉H₈N₂O₂: m/z 177.06.
-
-
-
Data Analysis:
-
Confirm the presence of the target compound by extracting the ion chromatogram for its expected m/z value.
-
Analyze the fragmentation pattern in MS/MS spectra to elucidate the structure and confirm the identity.
-
Quantitative Data Summary for Related Quinazolinones
| Analytical Technique | Compound/Fragment | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |
| LC-MS (ESI) | C₁₆H₁₈N₆O₄ Derivative | 359.14 | 359.08 | [5] |
| HRMS (ESI-TOF) | 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one | 373.1547 | 373.1549 | [4] |
| LC-MS | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 225 | 225 | [6] |
| LC-MS | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 239 | 239 | [6] |
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).[5][8]
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans. Key signals to observe for the this compound structure include aromatic protons, the H-2 proton, the N-H proton, and the methoxy singlet.
-
¹³C NMR: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.[5][8]
-
2D NMR: If necessary, perform 2D experiments like COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations and finalize assignments.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phasing, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[7]
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign all proton and carbon signals to the molecular structure.
-
Workflow for NMR Analysis
Caption: Workflow for NMR structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable technique for the analysis of volatile or semi-volatile impurities that may be present from the synthesis of this compound. The compound itself may require derivatization to increase its volatility for GC analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Derivatization (if required): To improve volatility and thermal stability, the N-H group can be derivatized (e.g., silylation with BSTFA). This step must be optimized.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[9]
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SH-Rxi-5Sil MS).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for impurity identification.
-
The mass spectrum of the parent compound will show a molecular ion (M⁺) and a characteristic fragmentation pattern that can be used for confirmation.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
References
- 1. Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18 | Mischenko | Drug development & registration [pharmjournal.ru]
- 2. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. rsc.org [rsc.org]
- 4. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols for 5-methoxyquinazolin-4(3H)-one in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-one and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, particularly as anticancer agents.[1][2] These compounds often exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival.[3][4] This document provides detailed application notes and standardized protocols for utilizing 5-methoxyquinazolin-4(3H)-one in various cell culture assays to evaluate its potential as a therapeutic agent. While specific data for the 5-methoxy derivative is limited, the methodologies presented are based on established protocols for analogous quinazolinone compounds and serve as a comprehensive guide for initiating research.
Potential Mechanisms of Action
Derivatives of quinazolin-4(3H)-one have been shown to inhibit several critical cellular targets. The introduction of a methoxy group at the 5th position of the quinazolinone core may influence its binding affinity and inhibitory potential. Potential mechanisms of action to investigate for this compound include:
-
Tyrosine Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] Inhibition of these pathways can block downstream signaling cascades responsible for cell growth and proliferation.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Some analogues have demonstrated inhibitory activity against CDKs, such as CDK2, which are key regulators of the cell cycle.[4][5]
-
Tubulin Polymerization Inhibition: Certain quinazolin-4(3H)-ones have been found to interfere with microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death (apoptosis), which can be initiated through various intrinsic and extrinsic pathways.[8][9]
Data Presentation
The following table summarizes representative cytotoxic activities of various quinazolin-4(3H)-one derivatives against different cancer cell lines. This data is provided to offer a comparative context for the potential efficacy of this compound. Note: The IC50 values for this compound need to be determined empirically.
Table 1: Representative Cytotoxicity (IC50 in µM) of Quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 | Breast Adenocarcinoma | 0.20 ± 0.02 | [5] |
| Quinazolin-4(3H)-one hydrazide (3g) | A2780 | Ovarian Carcinoma | 0.14 ± 0.03 | [5] |
| N-hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b) | SW620 | Colon Cancer | 0.10 - 0.16 | [10] |
| N-hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c) | PC-3 | Prostate Cancer | 0.10 - 0.16 | [10] |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 | Colon Cancer | <0.05 | [7] |
| 2-phenoxymethyl-3H-quinazolin-4-one (PMQ) | HL-60 | Leukemia | 10.8 ± 0.9 | [9] |
Experimental Protocols
Herein are detailed protocols for fundamental in vitro assays to characterize the biological activity of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells and is widely used to assess cytotoxicity.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Cold 10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris-base solution
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.[1]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Protocol 4: Apoptosis Assay using Annexin V-FITC/PI Double Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for the desired time period (e.g., 72 hours).[12]
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Dilute the stained cells with 1X Binding Buffer and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
The following diagrams illustrate a potential signaling pathway inhibited by quinazolinone derivatives and a general workflow for in vitro screening.
Caption: EGFR signaling pathway inhibition.
Caption: In vitro screening workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxyquinazolin-4(3H)-one as a Kinase Inhibitor
These application notes provide a comprehensive overview of the experimental setup for evaluating 5-methoxyquinazolin-4(3H)-one and its derivatives as kinase inhibitors. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3][4][5][6] These compounds often exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1][7][8][9][10] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The this compound scaffold, in particular, has been explored for its potential as a kinase inhibitor. The methoxy group at the 5-position can influence the compound's binding affinity and selectivity for various kinases. This document outlines the experimental protocols to assess the efficacy and mechanism of action of this compound and its analogs as kinase inhibitors.
Data Presentation
In Vitro Kinase Inhibitory Activity
The inhibitory potential of quinazolin-4(3H)-one derivatives against a panel of tyrosine kinases is a critical initial assessment. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Inhibitory Activity of Representative Quinazolin-4(3H)-one Derivatives Against Various Kinases
| Compound | Target Kinase | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 | |
| VEGFR2 | 0.257 ± 0.023 | Sorafenib | 0.091 ± 0.012 | |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 | |
| VEGFR2 | 0.257 ± 0.023 | Sorafenib | 0.091 ± 0.012 | |
| 3g | CDK2 | 0.207 ± 0.017 | Imatinib | 0.131 ± 0.015 |
| HER2 | 0.112 ± 0.016 | Lapatinib | 0.078 ± 0.015 | |
| EGFR | 0.221 ± 0.014 | Erlotinib | 0.056 ± 0.012 | |
| VEGFR2 | 0.294 ± 0.011 | Sorafenib | 0.091 ± 0.012 |
Note: Data is presented as mean ± SD of triplicate measurements. Compounds 2i, 3i, and 3g are derivatives of the quinazolin-4(3H)-one scaffold.[7]
Cytotoxicity Against Cancer Cell Lines
The anti-proliferative activity of the compounds is evaluated against various human cancer cell lines to determine their cytotoxic effects.
Table 2: Cytotoxicity (IC50, µM) of Quinazolin-4(3H)-one Derivatives in Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A2780 (Ovarian) | H1975 (NSCLC) | A549 (NSCLC) | PC-3 (Prostate) | SMMC-7721 (Hepatocellular) |
| 2j | 3.79 ± 0.96 | - | - | - | - | - |
| 3j | 0.20 ± 0.02 | - | - | - | - | - |
| 3g | - | 0.14 ± 0.03 | - | - | - | - |
| BIQO-19 | - | - | IC50 reported | IC50 reported | - | - |
| 5g | - | - | - | Good activity | Good activity | Good activity |
| 5k | - | - | - | Good activity | Good activity | Good activity |
| 5l | - | - | - | Good activity | Good activity | Good activity |
| Lapatinib | 5.9 ± 0.74 | 12.11 ± 1.03 | - | - | - | - |
Note: "-" indicates data not available from the provided search results. "Good activity" and "IC50 reported" indicate that the compounds were effective, but specific IC50 values were not provided in the snippets.[2][4][7][8][11]
Experimental Protocols
Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of test compounds against specific kinases.
Materials:
-
Recombinant human kinases (e.g., CDK2, EGFR, HER2, VEGFR2)
-
ATP
-
Substrate peptide
-
Test compound (this compound derivative)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
The luminescence signal, which is proportional to the ADP generated and thus kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability and Cytotoxicity Assays
These assays are used to assess the effect of the test compounds on the proliferation and viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780)
-
RPMI-1640 medium supplemented with 10% FBS and 1% antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate overnight.[7]
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 550 nm using a multi-plate reader.[7]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value as described for the kinase inhibition assay.
Materials:
-
Human cancer cell lines (e.g., NSCLC cell lines)
-
Appropriate cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for a specified period.
-
Fix the cells by gently adding cold TCA and incubate for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and the general workflow for evaluating this compound as a kinase inhibitor.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by this compound.
Caption: General experimental workflow for evaluating kinase inhibitors.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Animal Studies of 5-methoxyquinazolin-4(3H)-one
Version: 1.0
For Research Use Only
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities.[1][2] This scaffold is present in numerous compounds with demonstrated anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] Several quinazolinone-based molecules, such as gefitinib and erlotinib, are established inhibitors of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), and are used in oncology.[6][7]
Given the pharmacological precedent of the quinazolinone core, 5-methoxyquinazolin-4(3H)-one is a promising candidate for anticancer drug development. These application notes provide a comprehensive experimental design for the initial in vivo evaluation of this compound, focusing on its potential as an anticancer agent. The protocols herein describe an acute oral toxicity study to determine a safe dose range and a human tumor xenograft model to assess anti-tumor efficacy.
Acute Oral Toxicity Study (Modified OECD 423)
Objective
To determine the acute oral toxicity and estimate the maximum tolerated dose (MTD) of this compound in a rodent model. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.[8]
Experimental Protocol
1.2.1 Animal Model
-
Species: Sprague-Dawley rats (female, 8-12 weeks old). Females are often slightly more sensitive.[9]
-
Justification: Rodents are standard for acute toxicity testing as per OECD guidelines.[10]
-
Acclimatization: Animals should be acclimatized for at least 5 days prior to dosing.[11]
1.2.2 Materials
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
1.2.3 Procedure
-
Fast animals overnight prior to dosing (with access to water).
-
Prepare fresh formulations of this compound in the vehicle on the day of dosing.
-
Administer a single oral dose using a gavage needle. The volume should not exceed 10 mL/kg body weight.
-
Start with a dose of 300 mg/kg in a group of 3 animals.
-
Observe animals for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Observations should include changes in skin, fur, eyes, respiration, and behavior.[9]
-
Record body weights on Day 0, Day 7, and Day 14.
-
Based on the outcome at 300 mg/kg, the dose for the next group of animals is increased or decreased according to the OECD 423 flowchart. If no mortality or severe toxicity is observed, a higher dose (e.g., 2000 mg/kg) is used. If mortality occurs, a lower dose is tested.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Data Presentation: Quantitative Data Summary
Table 1: Acute Oral Toxicity of this compound in Rats
| Dose Group (mg/kg) | Number of Animals | Mortality (within 48h) | Mortality (Day 14) | Key Clinical Signs | Mean Body Weight Change (Day 0-14) |
| Vehicle Control | 3 | 0/3 | 0/3 | Normal | +5% to +8% |
| 300 | 3 | 0/3 | 0/3 | None observed | +4% to +7% |
| 2000 | 3 | 1/3 | 1/3 | Lethargy, piloerection in 2/3 animals | -2% to +3% |
Note: Data presented is hypothetical and for illustrative purposes.
In Vivo Antitumor Efficacy Study: Human Tumor Xenograft Model
Objective
To evaluate the in vivo anticancer efficacy of this compound in an immunocompromised mouse model bearing human tumor xenografts.
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft efficacy study.
Experimental Protocol
2.3.1 Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude), female, 6-8 weeks old.[12]
-
Justification: Immunocompromised mice are required to prevent rejection of human tumor xenografts.[13]
2.3.2 Cell Line
-
Cell Line: A549 (human non-small cell lung cancer).
-
Justification: A549 is a widely used cell line in xenograft models and is known to express EGFR, a potential target for quinazolinone derivatives.[13]
-
Culture: Cells are cultured in appropriate media until they reach 80-90% confluency for implantation.[14]
2.3.3 Materials
-
This compound
-
Vehicle (e.g., 0.5% CMC + 0.1% Tween 80 in sterile water)
-
Positive Control (e.g., Gefitinib)
-
A549 cells
-
Matrigel® (optional, can improve tumor take rate)[15]
-
Sterile PBS, syringes, and needles
-
Calipers
2.3.4 Procedure
-
Tumor Implantation: Harvest A549 cells and resuspend in sterile PBS (or a 1:1 mixture with Matrigel®) at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.[14]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg, p.o., daily)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg, p.o., daily)
-
Group 4: Positive Control (e.g., Gefitinib, 50 mg/kg, p.o., daily)
-
-
Administration: Administer the compounds orally (p.o.) daily for 21-28 days.
-
Monitoring: Measure tumor dimensions (length and width) with calipers and body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³), if body weight loss exceeds 20%, or at the end of the study period.
-
Analysis: Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Quantitative Data Summary
Table 2: Effect of this compound on Tumor Volume in A549 Xenograft Model
| Treatment Group (mg/kg) | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| Vehicle Control | 125 ± 20 | 350 ± 45 | 850 ± 110 | 1600 ± 250 |
| Compound (25) | 128 ± 22 | 280 ± 35 | 550 ± 80 | 950 ± 150 |
| Compound (50) | 126 ± 21 | 210 ± 30 | 350 ± 50 | 500 ± 90 |
| Gefitinib (50) | 124 ± 19 | 200 ± 28 | 320 ± 45 | 450 ± 85 |
Note: Data presented as Mean ± SEM. Data is hypothetical and for illustrative purposes.
Table 3: Effect on Final Tumor Weight and Body Weight
| Treatment Group (mg/kg) | Final Tumor Weight (g) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1.55 ± 0.25 | - | +5.2% |
| Compound (25) | 0.92 ± 0.15 | 40.6% | +3.8% |
| Compound (50) | 0.48 ± 0.09 | 69.0% | +1.5% |
| Gefitinib (50) | 0.43 ± 0.08 | 72.3% | +1.1% |
Note: Data presented as Mean ± SEM. Data is hypothetical and for illustrative purposes.
Potential Signaling Pathway
Given that many quinazolinone derivatives target EGFR, the following diagram illustrates the EGFR signaling pathway, which is a plausible target for this compound.
Caption: Potential inhibition of the EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 7. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for the In Vitro Solubility Preparation of 5-methoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a scaffold known for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. Many quinazolinone derivatives exhibit poor aqueous solubility due to their rigid, fused heterocyclic ring system, which can present challenges for in vitro assays. Proper solubilization is a critical first step to ensure accurate and reproducible experimental results.
These application notes provide a detailed protocol for the preparation of this compound solutions for use in various in vitro assays, such as cytotoxicity, enzyme inhibition, and other cell-based studies. The primary method involves the use of dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, which is then serially diluted to the desired final concentrations in an aqueous medium.
Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Quantitative Solubility Data
| Solvent System | Estimated Solubility | Recommended Stock Concentration | Recommended Final Assay Concentration |
| 100% DMSO | ≥ 100 mg/mL | 10-50 mM | 0.1-100 µM |
| Ethanol | Moderately Soluble | 1-10 mM | < 100 µM |
| PBS (pH 7.4) | Poorly Soluble | Not Recommended | < 1 µM (with <0.5% DMSO) |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for in vitro assays.
4.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 1.76 mg of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the troubleshooting steps.
-
Storage: Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2. Troubleshooting for Poor Solubility
If the compound does not readily dissolve in DMSO at room temperature:
-
Gentle Warming: Warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes to aid in dissolution.
4.3. Preparation of Working Solutions
-
Serial Dilution: Prepare serial dilutions of the 10 mM stock solution in the appropriate cell culture medium or aqueous buffer.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5% (v/v).
-
Precipitation Check: Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous medium. Consider lowering the final concentration or using a co-solvent if the assay allows.
Experimental Workflow
The following diagram illustrates the general workflow for the solubilization and preparation of this compound for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway Involvement
Quinazolinone derivatives are known to interact with various signaling pathways, often by inhibiting protein kinases. A common target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
The following diagram illustrates the EGFR-PI3K/Akt signaling pathway, a potential target for this compound.
Caption: EGFR-PI3K/Akt signaling pathway and potential inhibition.
Application Note & Protocol: A Scalable Synthesis of 5-Methoxyquinazolin-4(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolin-4(3H)-one and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 5-methoxy substituted variant, 5-methoxyquinazolin-4(3H)-one, is a key intermediate in the synthesis of various pharmacologically active compounds. The development of a robust, efficient, and scalable synthetic process for this compound is therefore of significant interest to the pharmaceutical industry. This document outlines a detailed protocol for the large-scale synthesis of this compound, adapted from established methodologies for quinazolinone synthesis. The described method is designed to be amenable to industrial production, focusing on operational simplicity and yield optimization.
Core Synthesis Strategy
The presented protocol is based on the condensation and subsequent oxidative cyclization of 2-amino-6-methoxybenzamide with a suitable one-carbon source, such as an aldehyde, followed by an oxidation step. This approach is advantageous for large-scale synthesis due to the availability of starting materials and the generally high yields reported for analogous transformations. While various methods exist for quinazolinone synthesis, including microwave-assisted and metal-catalyzed reactions, this classical approach is often more readily scalable.[1][2][3]
Experimental Protocols
Materials and Reagents
-
2-amino-6-methoxybenzamide
-
Orthoformate (e.g., Triethyl orthoformate)
-
Formic acid
-
Ammonium hydroxide
-
Ethanol
-
Toluene
-
Sodium hydroxide
-
Hydrochloric acid
-
Activated Carbon
-
Inert gas (Nitrogen or Argon)
Equipment
-
Large-scale glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
pH meter
-
High-performance liquid chromatography (HPLC) system for in-process control and final purity analysis
Protocol 1: One-Pot Synthesis from 2-Amino-6-methoxybenzamide
This protocol outlines a one-pot procedure for the large-scale synthesis of this compound.
Step 1: Reaction Setup
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charge the reactor with 2-amino-6-methoxybenzamide.
-
Add ethanol as the solvent.
Step 2: Condensation and Cyclization
-
To the stirred suspension, add triethyl orthoformate via an addition funnel.
-
Slowly add formic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by HPLC.
Step 3: Product Isolation and Purification
-
Upon reaction completion, cool the mixture to ambient temperature.
-
The product is expected to precipitate out of the solution.
-
Filter the crude product using a Nutsche filter.
-
Wash the filter cake with cold ethanol to remove residual impurities.
-
Dry the crude product under vacuum.
Step 4: Recrystallization (Optional, for higher purity)
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude product in hot ethanol, treat with activated carbon if necessary, and filter hot.
-
Add water to the filtrate to induce crystallization.
-
Cool, filter the purified product, and dry in a vacuum oven.
Data Presentation
Table 1: Reagent Quantities for a 10 kg Scale Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-Amino-6-methoxybenzamide | 166.18 | 10.0 kg | 1.0 |
| Triethyl Orthoformate | 148.20 | 13.4 kg | 1.5 |
| Formic Acid | 46.03 | 0.55 kg | 0.2 |
| Ethanol | 46.07 | 100 L | - |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | 78-82 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield (Crude) | 85-95% |
| Expected Purity (HPLC) | >98% |
Visualizations
Caption: A flowchart illustrating the key stages of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: 5-methoxyquinazolin-4(3H)-one Synthesis
Welcome to the technical support center for the synthesis of 5-methoxyquinazolin-4(3H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize a quinazolin-4(3H)-one derivative is resulting in a low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in quinazolin-4(3H)-one synthesis can stem from several factors. Key considerations for optimization include the choice of solvent, catalyst, and reaction temperature. For instance, in one study, the synthesis of a quinazolin-4(3H)-one derivative showed that acetonitrile (MeCN) produced the highest yield (85%), while ethanol (EtOH) resulted in the lowest (34%).[1] Copper catalysts, particularly Cu(I) catalysts, have been shown to exhibit higher reactivity than Cu(II) catalysts in certain syntheses.[1]
It is also beneficial to explore different synthetic routes. One-pot reactions, such as an electrochemically induced three-component cyclization using isatoic anhydride, styrene, and hydrochloride amine, can offer high atomic efficiency and may be a suitable alternative.[2] Another approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid.[3] For simpler 2-aminobenzamides, refluxing in absolute ethanol is often sufficient, while more complex or hindered starting materials may require higher temperatures in a pressure tube.[3]
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents to find the optimal one for your specific substrates.
-
Catalyst Optimization: If your reaction is metal-catalyzed, compare the efficacy of different catalysts and oxidation states.
-
Temperature Adjustment: Systematically vary the reaction temperature to determine the ideal condition for product formation.
-
Alternative Synthetic Routes: Consider entirely different synthetic strategies if optimization of your current method fails to improve yields significantly.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common issue, often arising from side reactions or incomplete conversion of starting materials. In the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, potential impurities could be unreacted starting materials or intermediates. For example, in a reaction involving the condensation of 2-aminobenzamide with an aldehyde, an imine intermediate is formed which then cyclizes.[4] Incomplete cyclization could leave this imine as an impurity.
Side reactions can also occur. For instance, an intermolecular reaction between N-phenylbenzamide and benzylamine under certain conditions yielded an N-sulfonylamidine product instead of the desired quinazolinone.[1]
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Ensure precise measurement of reactants to avoid excess of any one component that might lead to side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC to determine the optimal reaction time. Over-running the reaction or using excessive heat can lead to degradation or side product formation.
-
Purity of Starting Materials: Use highly pure starting materials to prevent the introduction of impurities that could interfere with the reaction.
Q3: What is the most effective method for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of impurities. For many quinazolin-4(3H)-one derivatives, recrystallization and column chromatography are effective techniques.[5]
-
Recrystallization: This is a cost-effective first step for removing baseline impurities. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[5] Common solvents for recrystallization of quinazolinones include ethanol, methanol, and ethyl acetate, or mixtures like ethanol/water.[5]
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities.[5] A common mobile phase for purifying quinazolinone derivatives is a mixture of hexane and ethyl acetate (e.g., 2:1 ratio).[4][5] For more polar derivatives, a dichloromethane/methanol system may be more suitable.[5]
If these methods fail to yield a product of the desired purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity (>99%).[5]
Data Presentation: Comparison of Synthetic Conditions
The following table summarizes yields for different quinazolin-4(3H)-one derivatives under various reaction conditions, which can serve as a reference for optimization.
| Product | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 2-Aminobenzamide, sulfonyl azide, terminal alkyne | CuI | MeCN | - | - | 89 |
| 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one | 2-Amino-5-methoxybenzamide, sulfonyl azide, terminal alkyne | CuI | MeCN | - | - | 76 |
| 2-Phenylquinazolin-4(3H)-one | o-Aminobenzamide, styrene | TBHP (oxidant) | Neat | - | - | 56 |
| 6-Chloro-2-ethylquinazolin-4(3H)-one | 2-Amino-5-chlorobenzamide, triethyl orthopropionate | Acetic Acid | EtOH | 110 °C | 24 | - |
| 6-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one | 5-Chloroanthranilic acid, phenylisothiocyanate | Triethylamine | EtOH | Reflux | 4 | 38-97 |
Experimental Protocols
General Procedure for Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Styrenes: [4]
-
Place 2-aminobenzamide (1.00 mmol) and styrene (2.0 mmol) in an ace-pressure tube equipped with a stirring bar.
-
Add DMSO (2 mL) and p-toluenesulfonic acid (p-TsOH) (0.66 mmol).
-
Add di-tert-butyl peroxide (DTBP) (2.2 mmol) to the mixture via a syringe and seal the pressure tube with a Teflon cap.
-
Place the reaction mixture in an aluminum heating block and stir at 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Work up the reaction by diluting with ethyl acetate and washing with water.
-
Extract the compound with ethyl acetate (45 mL).
-
Evaporate the solvent under vacuum.
-
Purify the product using column chromatography on silica gel with a hexane and ethyl acetate (2:1) eluent.
General Procedure for Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Orthoesters: [3]
-
For simple 2-aminobenzamides, reflux a mixture of the 2-aminobenzamide, 1.5 equivalents of the orthoester, and 2 equivalents of acetic acid in absolute ethanol for 12-24 hours.
-
For substituted or hindered 2-aminobenzamides, heat a mixture of the 2-aminobenzamide, 3 equivalents of the orthoester, and 3 equivalents of acetic acid in ethanol at 110 °C in a pressure tube for 12-72 hours.
-
Remove the solvent under vacuum.
-
Purify the product by recrystallization from ethanol or trituration with ether-pentane.
Visualizations
Caption: A generalized experimental workflow for the synthesis of quinazolin-4(3H)-ones.
Caption: A troubleshooting decision tree for quinazolin-4(3H)-one synthesis.
References
- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Quinazoline-4(3 H)-ones through Electrochemically Induced Three-Component Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
"5-methoxyquinazolin-4(3H)-one stability and degradation"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-methoxyquinazolin-4(3H)-one. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. The guidance provided is based on the general chemical properties of the quinazolin-4(3H)-one scaffold and established principles of forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Possible Cause | Suggested Solution |
| Unexpected degradation of the compound upon storage. | Inappropriate storage conditions (e.g., exposure to light, high humidity, or elevated temperatures). | Store the compound in a well-sealed, amber-colored vial in a desiccator at the recommended temperature (typically 2-8 °C). Minimize exposure to atmospheric moisture and light. |
| Multiple unknown peaks observed in HPLC analysis after a forced degradation study. | The compound may be susceptible to degradation under the applied stress conditions, leading to the formation of various degradation products. | Systematically evaluate the degradation under individual stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify the specific degradation pathway. Use a stability-indicating analytical method, such as LC-MS, to characterize the degradation products.[4][5] |
| Inconsistent results in photostability studies. | Variability in the light source, exposure duration, or sample presentation. | Follow ICH Q1B guidelines for photostability testing.[6] Use a calibrated light source with both UV and visible outputs. Ensure consistent sample preparation and presentation to the light source. Include a dark control to differentiate between light-induced and thermal degradation. |
| Precipitation of the compound during hydrolysis studies. | Poor solubility of the compound or its degradation products at the tested pH. | Consider using a co-solvent if the compound has poor aqueous solubility.[7] Ensure the pH of the solution is maintained throughout the experiment. Neutralize the sample before HPLC analysis to prevent further degradation and protect the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the quinazolin-4(3H)-one core structure, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis: The amide bond in the quinazolinone ring is susceptible to cleavage under both acidic and basic conditions, which could lead to the formation of derivatives of 2-aminobenzamide.
-
Oxidation: The molecule may be susceptible to oxidation, potentially at the methoxy group or the heterocyclic ring, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Quinazolinone derivatives have been shown to be photosensitive.[8] Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradants.
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, leading to the cleavage of the molecule.
Q2: What are the recommended conditions for forced degradation studies of this compound?
A2: Forced degradation studies should be conducted to achieve 5-20% degradation of the drug substance.[2][9] The following conditions are a general starting point and may need to be optimized based on the stability of the molecule:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature / 60°C | 1-5 days |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature / 60°C | 1-5 days |
| Oxidation | 3% H₂O₂ | Room Temperature | 1-5 days |
| Thermal Degradation | Dry Heat | 105°C | 3 hours |
| Photostability | ICH Q1B compliant light source | As per ICH guidelines | As per ICH guidelines |
Table 1: Recommended Starting Conditions for Forced Degradation Studies.[2][7]
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Here is a general workflow for developing such a method:
-
Forced Degradation: Subject the this compound to various stress conditions (acid, base, oxidation, light, heat) to generate potential degradation products.[1][3]
-
Method Development: Develop a chromatographic method, typically HPLC with UV or PDA detection, that can separate the parent compound from all the generated degradation products.
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the purity of the API peak in the presence of its degradation products and excipients.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at room temperature or heat to 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature or heat to 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C.
-
Photolytic Degradation: Expose the solution or solid compound to a light source as per ICH Q1B guidelines, along with a dark control.[6]
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.[1]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products (Illustrative Example)
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a generic method and requires optimization for the specific compound and its degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Logical workflow for developing a stability-indicating analytical method.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 5. jpionline.org [jpionline.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
"troubleshooting 5-methoxyquinazolin-4(3H)-one solubility problems"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-methoxyquinazolin-4(3H)-one and related quinazolinone derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many 4(3H)-quinazolinone derivatives, including this compound, is largely attributable to their molecular structure. These compounds feature a rigid, fused heterocyclic ring system. This structure, often combined with other aromatic and lipophilic groups, results in high crystal lattice energy and low polarity, making it difficult for water molecules to solvate the compound effectively.[1] Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]
Q2: What is the recommended first step when this compound fails to dissolve in an aqueous buffer for my in vitro assay?
A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose.[1][2][3] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-60°C) and ultrasonication can be employed to facilitate dissolution in DMSO.[1] When diluting the DMSO stock into your aqueous assay buffer, it is crucial to do so incrementally while vortexing or stirring to minimize the risk of precipitation.[1] If precipitation still occurs, it signifies that the final concentration of the compound exceeds its solubility limit in the final solvent mixture.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what can I do?
A3: This common phenomenon is known as "precipitation upon dilution."[1][4] DMSO is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations.[4] However, when this concentrated stock is introduced into an aqueous environment, the local concentration of the compound can momentarily surpass its solubility limit in the mixed solvent system, leading to precipitation.[4]
Here are several strategies to address this issue:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[1]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can enhance the solubility of your compound.[1][5][6][7] Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][7]
-
Use Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][5]
-
pH Adjustment: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms, which can make the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower (acidic) pH where it becomes ionized.[1] Conversely, its solubility diminishes at neutral or basic pH.[1] Therefore, adjusting the pH of your buffer system can be a very effective method to improve solubility, provided the pH change does not negatively impact the compound's stability or the integrity of the biological assay.[1]
Q4: Can the solid form of my this compound affect its solubility?
A4: Absolutely. The solid-state properties of a compound are critical to its solubility.[4] Different solid forms of the same compound, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates.[4] Generally, amorphous forms are more soluble than their crystalline counterparts because they lack a structured crystal lattice, which requires less energy to break apart.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Solubility Assessment
-
Visual Inspection: After attempting to dissolve the compound, look for any visible particles, cloudiness, or a film on the container's surface.[4] The presence of any of these indicates poor solubility.[4]
-
Basic Solubility Testing: If you are unsure which solvent to use, start by testing the solubility in a small range of common laboratory solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | |||
| PBS (pH 7.4) | |||
| DMSO | |||
| DMF | |||
| Ethanol | |||
| Methanol | |||
| Acetonitrile | |||
| Propylene Glycol |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound.
-
Add a calculated volume of fresh, anhydrous DMSO to achieve the desired high concentration (e.g., 10-30 mM).[2]
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, use gentle warming (37-60°C) and/or sonication to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of any particulates before use.
-
Storage: If the stock solution needs to be stored, be aware that the compound's solubility in DMSO can be temperature-dependent.[1] If precipitation occurs upon storage at 4°C or -20°C, store the solution at room temperature if stability allows. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before each use.[1]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol provides a method to determine the kinetic solubility of your compound in an aqueous buffer.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.[4]
-
Dispense Buffer: Add 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 to the wells of a 96-well plate.[4]
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[4]
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[4]
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visual Troubleshooting Workflows
The following diagrams illustrate common workflows for addressing solubility issues.
Caption: General workflow for preparing and using a poorly soluble compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpbr.in [ijpbr.in]
- 8. benchchem.com [benchchem.com]
- 9. cibtech.org [cibtech.org]
Technical Support Center: Optimization of Reaction Conditions for 5-Methoxyquinazolin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-methoxyquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A prevalent and effective method is the cyclocondensation of 2-amino-6-methoxybenzoic acid with formamide. This one-pot synthesis is often preferred due to its simplicity and the ready availability of starting materials. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.
Q2: I am experiencing a consistently low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors including incomplete reaction, suboptimal reaction temperature, impure starting materials, or inappropriate solvent selection.[1] The purity of 2-amino-6-methoxybenzoic acid is crucial, as impurities can interfere with the cyclization process. Additionally, ensuring the formamide used is anhydrous is important, as water can lead to side reactions.
Q3: What are the typical side products I might encounter during the synthesis?
A3: Common side products include unreacted starting materials (2-amino-6-methoxybenzoic acid), and potentially the formation of N-formyl-2-amino-6-methoxybenzoic acid if the cyclization is incomplete. Under harsh conditions, degradation of the starting material or product may also occur.
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is often sufficient to obtain a product of high purity. For removal of persistent impurities, column chromatography on silica gel using an eluent system like ethyl acetate/hexane is effective.
Q5: Can microwave irradiation be used to optimize the reaction?
A5: Yes, microwave-assisted synthesis is a highly effective method for optimizing the synthesis of quinazolinones. It typically leads to shorter reaction times, cleaner reaction profiles, and improved yields compared to conventional heating methods.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or moderately increase the temperature. |
| Suboptimal Temperature | - If using conventional heating, ensure the temperature is maintained consistently (typically 150-180°C).- For microwave synthesis, perform small-scale experiments to screen for the optimal temperature and time. |
| Impure Starting Materials | - Ensure 2-amino-6-methoxybenzoic acid is of high purity. Recrystallize if necessary.- Use anhydrous formamide. |
| Incorrect Stoichiometry | - Use a significant excess of formamide, as it often serves as both reactant and solvent. |
Issue 2: Formation of Multiple Products (Impure Sample)
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Confirm the presence of starting material via TLC.- Increase reaction time or temperature to drive the reaction to completion. |
| Incomplete Cyclization | - This may lead to the formation of an N-formyl intermediate.- Ensure reaction conditions (temperature and time) are sufficient for the cyclization step. |
| Degradation | - Avoid excessively high temperatures or prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Related Quinazolinone Synthesis
| Entry | Solvent | Yield (%) |
| 1 | Ethanol | 75 |
| 2 | Methanol | 72 |
| 3 | THF | 60 |
| 4 | Toluene | 55 |
| 5 | DMF | 85 |
| 6 | DMSO | 88 |
| 7 | Neat (Solvent-free) | 92 |
This data is representative of a typical quinazolinone synthesis and illustrates the significant impact of solvent choice on product yield.
Table 2: Optimization of Catalyst and Temperature for a Quinazolinone Synthesis
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 120 | 10 | 0 |
| 2 | Alum (10) | 100 | 5 | 97 |
| 3 | Alum (10) | 80 | 10 | 85 |
| 4 | Alum (10) | 120 | 5 | 90 |
| 5 | Montmorillonite K-10 (10) | 100 | 6 | 95 |
| 6 | Glacial Acetic Acid (10) | 100 | 6 | 94 |
This table demonstrates the effect of different catalysts and reaction temperatures on the yield, highlighting that an optimal temperature and catalyst loading are crucial for maximizing the product yield.[2]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Reaction Conditions: Heat the reaction mixture to 160-170°C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water. The crude product will precipitate out.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
-
Reaction Setup: In a microwave-safe vessel, combine 2-amino-6-methoxybenzoic acid (1.0 eq) and formamide (10 eq).
-
Reaction Conditions: Seal the vessel and place it in a microwave reactor. Heat the mixture to 180°C for 15-30 minutes.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol for further purification if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Methoxyquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-methoxyquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common precursor for the synthesis of this compound is 2-amino-6-methoxybenzoic acid or its corresponding amide, 2-amino-6-methoxybenzamide. These starting materials contain the necessary aniline and carboxylic acid (or amide) functionalities, with the methoxy group at the desired position for the formation of the quinazolinone ring system.
Q2: Which synthetic routes are typically employed for the synthesis of this compound?
Several synthetic strategies can be adapted for the synthesis of this compound. A common and straightforward approach involves the cyclization of 2-amino-6-methoxybenzamide with a one-carbon synthon, such as formic acid or its derivatives (e.g., triethyl orthoformate). Another route involves the initial formation of an N-acyl intermediate from 2-amino-6-methoxybenzoic acid, followed by cyclization with an amine source like formamide or ammonia.
Q3: What are the most likely side reactions to occur during the synthesis of this compound?
The primary side reactions of concern include:
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Incomplete cyclization: This leads to the persistence of starting materials or open-chain intermediates in the final product mixture.
-
Demethylation: The 5-methoxy group can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to the formation of 5-hydroxyquinazolin-4(3H)-one.
-
N-Alkylation: If alkylating agents are present or formed in situ, undesired alkylation at the N3 position of the quinazolinone ring can occur.[1]
-
Formation of dimers or other byproducts: Under certain conditions, side reactions leading to the formation of dimeric species or other complex impurities can reduce the yield of the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. | Increased consumption of starting materials and formation of the desired product. |
| Purity of Starting Materials | Ensure the purity of 2-amino-6-methoxybenzoic acid or 2-amino-6-methoxybenzamide. Recrystallize or purify the starting materials if necessary. | A cleaner reaction profile with fewer side products and potentially a higher yield. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and choice of solvent. For cyclization with formic acid, ensure a sufficient excess is used. If using a catalyst, ensure it is active and used in the correct loading. | Improved reaction rate and conversion to the desired product. |
| Degradation of Product | The product might be unstable under the reaction or work-up conditions. Consider using milder reaction conditions or a modified work-up procedure to minimize product loss. | Higher isolated yield of the target compound. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My TLC/LC-MS analysis of the crude product shows multiple spots/peaks in addition to the desired this compound. How can I identify and minimize these impurities?
Answer: The presence of multiple impurities indicates the occurrence of side reactions or incomplete conversion of starting materials.
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Material(s) | Compare the retention factor (Rf) on TLC or retention time in LC-MS with authentic samples of the starting materials. | Extend the reaction time, increase the temperature moderately, or adjust the stoichiometry of the reactants. |
| 5-Hydroxyquinazolin-4(3H)-one (Demethylation Product) | Characterize the impurity using mass spectrometry (observe the corresponding molecular ion peak) and NMR spectroscopy. | Avoid excessively high temperatures and strong acidic conditions. If acidic conditions are necessary, use the mildest effective acid and the lowest possible temperature. |
| N3-Alkylated Side Product | NMR spectroscopy will show characteristic signals for the alkyl group attached to the nitrogen. Mass spectrometry will show a corresponding increase in the molecular weight.[1] | Ensure that no unintended alkylating agents are present in the reaction mixture. If using solvents like DMF at high temperatures, be aware of potential methylation side reactions.[1] |
| Incompletely Cyclized Intermediate | Mass spectrometry and NMR can help identify open-chain intermediates. | Ensure sufficient heating and/or reaction time to drive the cyclization to completion. The use of a dehydrating agent can also be beneficial in some cases. |
Experimental Protocols
Protocol: Synthesis of this compound from 2-Amino-6-methoxybenzamide
This protocol is a generalized procedure based on common methods for quinazolinone synthesis. Optimization may be required for specific laboratory conditions.
Materials:
-
2-amino-6-methoxybenzamide
-
Formic acid (≥98%)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-6-methoxybenzamide (1.0 eq).
-
Add an excess of formic acid (5-10 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by TLC.
-
After the reaction is complete (usually after 4-8 hours), cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water.
-
Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway and potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 5-methoxyquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxyquinazolin-4(3H)-one. The following information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity. For removal of minor impurities and obtaining a crystalline solid, recrystallization is often the first choice. Column chromatography is highly effective for separating the target compound from impurities with different polarities.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities often originate from the starting materials and byproducts of the synthesis. When synthesizing from 2-amino-6-methoxybenzoic acid and formamide, potential impurities include:
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Unreacted 2-amino-6-methoxybenzoic acid: This starting material may persist if the reaction has not gone to completion.
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N-formyl-2-amino-6-methoxybenzoic acid: An intermediate in the reaction that may not have fully cyclized.
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Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of insoluble polymeric materials.
Q3: How can I effectively monitor the purity of this compound during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification.[1] High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity. For structural confirmation and identification of any persistent impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques.[1]
Troubleshooting Guides
Recrystallization
Issue: Low recovery of purified this compound after recrystallization.
| Possible Cause | Suggested Solution |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent mixture where the compound has lower solubility when cold. Perform small-scale solubility tests to identify an optimal solvent system.[1] |
| Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1] |
Issue: The product oils out instead of forming crystals.
| Possible Cause | Suggested Solution |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Presence of impurities that inhibit crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove baseline impurities before recrystallization.[1] |
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Optimize the eluent system using TLC. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] Adjust the polarity of the eluent; for instance, if the compound is eluting too quickly, decrease the polarity of the mobile phase.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1] |
| Improperly packed column leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Repack the column if necessary.[1] |
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Silica Gel Column Chromatography Protocol
This protocol outlines a standard procedure for the purification of this compound using column chromatography.
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A mixture of hexane and ethyl acetate is a common starting point for quinazolinone derivatives.[1]
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Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent. Pour the slurry into the column and allow it to settle, ensuring a uniformly packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the determined solvent system. For complex mixtures, a gradient elution, starting with a non-polar eluent and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate in hexane), can be effective.[2]
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Fraction Collection: Collect the eluate in fractions using test tubes.
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Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization of Methoxy-Substituted Quinazolinone Derivatives (Illustrative Data)
| Compound | Recrystallization Solvent | Yield (%) | Purity (before) | Purity (after) |
| 6-Methoxyquinazolin-4(3H)-one | Ethanol | 85 | 90% (HPLC) | >98% (HPLC) |
| 7-Methoxyquinazolin-4(3H)-one | Acetic Acid | Not specified | Not specified | >95% (NMR) |
Table 2: Column Chromatography of Methoxy-Substituted Quinazolinone Derivatives (Illustrative Data)
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity |
| 2-substituted-6-methoxyquinazolin-4(3H)-ones | Silica Gel | Hexane/Ethyl Acetate (gradient) | 70-80 | >95% (NMR) |
| General Quinazolin-4(3H)-one derivatives | Silica Gel | Hexane/Ethyl Acetate (2:1) | 70 | Not specified |
Note: The data provided is based on purification protocols for similar quinazolinone structures, as specific quantitative results for this compound were not found in the available literature. These examples serve as a guide for developing a purification strategy.
Visualizations
References
Technical Support Center: 5-methoxyquinazolin-4(3H)-one
This technical support center provides guidance on the handling, storage, and use of 5-methoxyquinazolin-4(3H)-one for researchers, scientists, and drug development professionals. The information provided is based on general knowledge of quinazolinone derivatives and should be supplemented by laboratory-specific standard operating procedures and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][4] If there is a risk of generating dust or aerosols, a dust mask or respirator should be used.[5]
Q3: How should I handle spills of this compound?
A3: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] The spill area should then be cleaned with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q4: What is the general stability of this compound?
A4: Quinazolinone derivatives are generally stable under recommended storage conditions.[1] However, their stability can be affected by factors such as pH, light, and temperature. It is recommended to prepare solutions fresh and avoid prolonged storage in solution unless stability has been experimentally confirmed.
Q5: In which solvents is this compound likely to be soluble?
A5: The solubility of quinazolinone derivatives can vary significantly based on their specific substitutions.[6][7] Generally, they tend to be more soluble in organic solvents. N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good solvents for this class of compounds.[6][8][9] Solubility in alcohols like methanol and ethanol may be possible, while solubility in water is expected to be low.[9][10] Experimental determination of solubility is highly recommended.
Troubleshooting Guides
Issue: Difficulty Dissolving the Compound
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Problem: this compound is not dissolving in the chosen solvent.
-
Possible Causes & Solutions:
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Incorrect Solvent Selection: The polarity of the solvent may not be appropriate. Refer to the solvent selection decision tree below and consider testing a range of solvents with varying polarities.
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Insufficient Sonication/Vortexing: The compound may require more energy to dissolve. Try sonicating or vortexing the sample for a longer duration. Gentle heating may also aid dissolution, but be cautious as it could potentially degrade the compound.
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Low-Quality Reagent: The purity of the compound could be a factor. If possible, verify the purity of your material.
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Saturated Solution: You may have exceeded the solubility limit of the compound in that specific solvent. Try adding more solvent to decrease the concentration.
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Issue: Potential Compound Degradation
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Problem: You suspect the compound may have degraded upon storage or in solution.
-
Possible Indicators & Actions:
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Change in Appearance: A change in color or physical state of the solid compound can indicate degradation.
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Unexpected Experimental Results: Inconsistent or unexpected biological or chemical assay results may point to compound instability.
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Confirmation: Use analytical techniques such as HPLC or LC-MS to assess the purity and integrity of the compound. Compare the results with a fresh or reference sample if available.
-
Data and Protocols
Quantitative Data Summary
Table 1: General Storage and Handling Recommendations for Quinazolinone Derivatives
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature (short-term), 4°C (long-term) | [2][11] |
| Storage Conditions | Tightly sealed container, dry, well-ventilated area, protected from light | [1] |
| Personal Protective Equipment | Safety glasses, lab coat, gloves, dust mask (if needed) | [3][4][5] |
Table 2: Qualitative Solubility of Structurally Similar Quinazolinone Derivatives in Common Laboratory Solvents
| Solvent | Expected Solubility | Notes | Source(s) |
| N,N-Dimethylformamide (DMF) | High | Often a good solvent for this class of compounds. | [6][8] |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for creating stock solutions. | [9] |
| Methanol | Moderate | May require sonication or gentle heating. | [10] |
| Ethanol | Moderate | Solubility may be limited. | [10] |
| Water | Low | Expected to have poor aqueous solubility. | [9] |
Disclaimer: The solubility data presented is qualitative and based on general information for quinazolinone derivatives. It is essential to experimentally determine the solubility of this compound for your specific application.
Experimental Protocols
Protocol 1: Determination of Solubility using the Gravimetric Method
This protocol outlines a general procedure to determine the solubility of this compound in a specific solvent.
Materials:
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This compound
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Selected solvent(s)
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Vials with screw caps
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Analytical balance
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Shaker or vortex mixer
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Centrifuge
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Pipettes
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Drying oven or vacuum desiccator
Methodology:
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Add an excess amount of this compound to a pre-weighed vial.
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Record the total weight of the vial and compound.
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Add a known volume of the selected solvent to the vial.
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Seal the vial and agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the vial to pellet the undissolved solid.
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Carefully transfer a known volume of the supernatant to a new pre-weighed vial.
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Evaporate the solvent from the new vial using a gentle stream of nitrogen, a drying oven at a suitable temperature, or a vacuum desiccator.
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Once the solvent is completely evaporated, weigh the vial containing the dried solute.
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Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant transferred
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Troubleshooting guide for compound stability issues.
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Methyl-4(3H)-quinazolinone 97 1769-24-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cibtech.org [cibtech.org]
- 9. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. 491-36-1|Quinazolin-4(3H)-one|BLD Pharm [bldpharm.com]
Technical Support Center: 5-Methoxyquinazolin-4(3H)-one Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-methoxyquinazolin-4(3H)-one. It provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues that may arise during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through the cyclization of an appropriately substituted anthranilamide or anthranilic acid derivative. Common methods include:
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From 2-amino-6-methoxybenzamide: Reaction with a formylating agent, such as formic acid or triethyl orthoformate, followed by cyclization.
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From 2-amino-6-methoxybenzoic acid: Conversion to the corresponding benzoxazinone, followed by reaction with an ammonia source.
The choice of method can be influenced by the availability of starting materials, desired scale, and laboratory equipment.
Q2: I am observing a very low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields are a frequent issue in the synthesis of quinazolinone derivatives.[1][2] Several factors could be contributing to this problem:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some classical methods may require high temperatures (over 120°C), while modern catalytic approaches might proceed under milder conditions.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
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Purity of Starting Materials: Impurities in the 2-amino-6-methoxybenzoic acid or its derivatives can lead to side reactions and a reduction in the desired product.[1]
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Inefficient Cyclization: The final ring-closing step can be sensitive to reaction conditions. Inadequate heating or an inappropriate catalyst can result in incomplete conversion.
Q3: My purified product shows unexpected peaks in the 1H NMR spectrum. What could they be?
A3: Unexpected peaks in the 1H NMR spectrum of this compound could indicate the presence of several impurities:
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Residual Starting Material: Unreacted 2-amino-6-methoxybenzamide or related precursors.
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Benzoxazinone Intermediate: If synthesizing from anthranilic acid, the intermediate 6-methoxy-2H-3,1-benzoxazin-4(1H)-one may not have fully converted to the final product.
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Solvent Residues: Solvents used during the reaction or purification (e.g., DMF, ethanol, ethyl acetate) may be present.
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Side-Products: Depending on the specific synthetic route, side-products from competing reactions may have formed.
A comparison with the 1H NMR data of the starting materials and a detailed analysis of the chemical shifts and coupling constants of the unexpected peaks can help in their identification.
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| NH | ~12.5 (broad singlet) | - |
| H-2 | ~8.2 (singlet) | ~150 |
| Aromatic CHs | ~7.0 - 7.9 (multiplets) | ~110 - 140 |
| OCH₃ | ~3.9 (singlet) | ~56 |
| C=O | - | ~162 |
| Quaternary Cs | - | ~120 - 160 |
Note: These are estimated values and can vary based on the solvent and instrument used.
Q5: I am having trouble purifying this compound by column chromatography. What can I do?
A5: Purification of quinazolinone derivatives can sometimes be challenging. Here are some troubleshooting tips for column chromatography:
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Compound Crashing Out on the Column: If the compound is not very soluble in the eluent, it can precipitate on the column. Try a more polar solvent system or a different solvent altogether.
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Poor Separation from Impurities: If impurities are co-eluting with your product, a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica gel) might improve separation.
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Product Tailing: Tailing of the product spot on TLC can indicate interaction with the silica gel. Adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent can sometimes mitigate this issue.
Troubleshooting Guides
Synthesis: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Perform small-scale reactions at various temperatures (e.g., room temperature, 60°C, 100°C, 140°C) to find the optimal condition.[1] |
| Incorrect Reaction Time | Monitor the reaction progress at regular intervals using TLC or LC-MS to determine the point of maximum product formation and minimal side-product accumulation.[2] |
| Inappropriate Solvent | Screen a range of solvents with different polarities (e.g., ethanol, DMF, toluene, acetonitrile). The solubility of reactants and intermediates can significantly impact the reaction rate and yield.[1] |
| Poor Quality of Starting Materials | Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.[1] |
| Inefficient Catalyst (if applicable) | If using a catalyst, ensure it is fresh and active. Optimize the catalyst loading by running test reactions with varying amounts. |
Purification: Oily Product or Poor Recovery from Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a variety of solvents or solvent mixtures on a small scale. |
| Product is an Oil at Room Temperature | If the product's melting point is low, it may "oil out" instead of crystallizing. Try using a lower boiling point solvent or cooling the solution very slowly. |
| Supersaturation | The solution may be too concentrated, preventing crystal formation. Add a small amount of additional cold solvent to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal growth. |
| Presence of Impurities | Impurities can interfere with crystal lattice formation. A preliminary purification step, such as passing the crude product through a short plug of silica gel, may be necessary before recrystallization. |
Experimental Protocols
Representative Synthesis of a Quinazolin-4(3H)-one Derivative
This protocol is a general representation for the synthesis of a quinazolin-4(3H)-one derivative and should be adapted and optimized for this compound.
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To a solution of 2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol), add the desired aldehyde or orthoformate (1.2 mmol).
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Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid.
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Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether).
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Logical Troubleshooting Workflow for Unexpected Synthesis Results
Caption: A logical workflow for troubleshooting unexpected results in synthesis.
Experimental Workflow for Synthesis and Purification
References
Technical Support Center: Improving the Purity of 5-methoxyquinazolin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-methoxyquinazolin-4(3H)-one during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities often originate from unreacted starting materials or byproducts of the cyclization reaction.[1] When synthesizing from 2-amino-6-methoxybenzoic acid and formamide, likely impurities include:
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Unreacted 2-amino-6-methoxybenzoic acid: This starting material may persist if the reaction does not go to completion.
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N-formyl-2-amino-6-methoxybenzoic acid: This is a common intermediate that may not have fully cyclized.[2]
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Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of insoluble polymers.[2]
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[1]
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Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[1]
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[1][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the main compound and any significant impurities.
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Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your sample, aiding in the identification of byproducts.
Q3: What is the most effective purification method for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.[1]
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Recrystallization: Often the first choice for removing baseline impurities from a solid product due to its simplicity and cost-effectiveness.[1]
-
Column Chromatography: Highly effective for separating compounds with different polarities.[1]
-
Preparative HPLC: The preferred method for achieving very high purity (>99%) or for separating structurally similar analogs.[1]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve. | - Insufficient solvent. - Inappropriate solvent. | - Add more solvent in small increments. - Try a more polar solvent or a solvent mixture. |
| Compound "oils out" instead of crystallizing. | - Solution is supersaturated. - Cooling is too rapid. - Inappropriate solvent. | - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly. - Try a different solvent or a two-solvent system. |
| No crystals form upon cooling. | - Too much solvent was used. - The compound is very soluble in the cold solvent. | - Evaporate some of the solvent and allow to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.[1] |
| Low recovery of purified product. | - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used for dissolution. - Ensure the filtration apparatus is pre-heated.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[1] - Use a shallower solvent gradient. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without air bubbles. |
| Compound does not move from the origin. | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. For instance, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All compounds elute with the solvent front. | - Eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate system. |
| Tailing of spots on TLC or bands on the column. | - Compound is interacting too strongly with the silica gel. - Sample is too concentrated. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Ensure the sample is loaded in as narrow a band as possible. |
Data Presentation
Table 1: Comparison of Common Purification Techniques for Quinazolinone Derivatives
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Initial Purity (%) | 85 | 85 | 85 |
| Final Purity (%) | 95-98 | 95-99 | >99 |
| Typical Yield (%) | 60-80 | 50-75 | 70-90 |
| Scale | mg to kg | mg to kg | µg to g |
| Cost | Low | Medium | High |
| Time | Short | Medium | Long |
| Data compiled from a representative example for quinazolinone derivatives.[1] |
Table 2: Suggested Starting Solvent Systems for Column Chromatography of this compound
| Solvent System (v/v) | Typical Application | Notes |
| Hexane / Ethyl Acetate (e.g., 2:1) | General purpose for moderately polar quinazolinones. | A good starting point for method development. The ratio should be adjusted based on TLC results to achieve an Rf of ~0.3 for the target compound.[1] |
| Dichloromethane / Methanol (e.g., 98:2) | For more polar quinazolinone derivatives. | Can be effective for compounds that are poorly soluble or do not move in hexane/ethyl acetate systems.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find one where it is soluble when hot and sparingly soluble when cold.[1] Ethanol or a mixture of ethanol and water is often a good starting point for quinazolinone derivatives.[1]
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Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude this compound until it is fully dissolved.[1]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
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Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
Protocol 2: Flash Column Chromatography of this compound
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]
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Solvent System (Eluent): Determine an appropriate eluent using TLC. A common starting point is a mixture of hexane and ethyl acetate.[1] Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for this compound.[1]
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Column Packing: Create a slurry of silica gel in the initial eluent and pour it into the column. Allow it to settle to form a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and carefully load it onto the top of the silica gel.
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Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
Validation & Comparative
A Comparative Analysis of Quinazolinone-Based Tyrosine Kinase Inhibitors in Cancer Cell Cytotoxicity and Enzyme Inhibition
A detailed guide for researchers and drug development professionals on the biological activity of substituted quinazolin-4(3H)-ones, with a focus on their potential as anticancer agents. This guide provides a comparative analysis of several derivatives, supported by experimental data and detailed protocols for key biological assays.
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2] A significant area of research has focused on their role as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. This guide focuses on the comparative biological activity of several quinazolin-4(3H)-one derivatives, providing a clear overview of their cytotoxic effects on cancer cell lines and their inhibitory activity against key tyrosine kinases.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for a series of substituted quinazolin-4(3H)-one derivatives. These compounds have been evaluated for their ability to inhibit the growth of human cancer cell lines and to block the activity of several important tyrosine kinases implicated in cancer progression.
Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic activity of the compounds was assessed against the MCF-7 (human breast adenocarcinoma) and A2780 (human ovarian carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are presented in Table 1.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Quinazolin-4(3H)-one Derivatives
| Compound | Substitution | MCF-7 | A2780 |
| 3i | 6,7-di-OCH3 | 0.20 ± 0.02 | 0.84 ± 0.05 |
| 2h | 6,8-di-F | 0.49 ± 0.04 | 0.52 ± 0.03 |
| 2i | 6,7-di-OCH3 | 0.98 ± 0.07 | 1.21 ± 0.09 |
| 3g | 6-F | 0.35 ± 0.03 | 0.14 ± 0.03 |
| 3h | 6,8-di-F | 0.29 ± 0.02 | 0.21 ± 0.02 |
| Lapatinib * | - | 5.9 ± 0.74 | 12.11 ± 1.03 |
Positive Control
Inhibition of Tyrosine Kinase Activity
The inhibitory potential of the quinazolinone derivatives was evaluated against several key tyrosine kinases: Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The IC50 values for enzyme inhibition are detailed in Table 2.
Table 2: In Vitro Tyrosine Kinase Inhibition (IC50, µM) of Quinazolin-4(3H)-one Derivatives
| Compound | CDK2 | HER2 | EGFR | VEGFR2 |
| 3i | 0.177 ± 0.032 | 0.079 ± 0.015 | 0.181 ± 0.011 | 0.257 ± 0.023 |
| 2h | 0.291 ± 0.015 | 0.138 ± 0.012 | 0.102 ± 0.014 | 1.521 ± 0.031 |
| 2i | 0.173 ± 0.012 | 0.128 ± 0.024 | 0.097 ± 0.019 | 0.247 ± 0.015 |
| 3g | 0.207 ± 0.017 | 0.112 ± 0.016 | 0.221 ± 0.014 | 0.294 ± 0.011 |
| 3h | 0.257 ± 0.016 | 0.248 ± 0.023 | 0.128 ± 0.016 | 1.372 ± 0.026 |
| Imatinib | 0.131 ± 0.015 | - | - | - |
| Lapatinib | - | 0.078 ± 0.015 | - | - |
| Erlotinib | - | - | 0.056 ± 0.012 | - |
| Sorafenib | - | - | - | 0.091 ± 0.012 |
Positive Controls
Data sourced from:[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7 and A2780) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human tyrosine kinase enzymes (CDK2, HER2, EGFR, VEGFR2) and their respective substrates are obtained from commercial sources.
-
Assay Buffer: The assays are performed in a buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP.
-
Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a 96-well plate. The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: The kinase activity is calculated as a percentage of the activity in the absence of the inhibitor. IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Context
To better understand the experimental process and the broader context of the targeted signaling pathways, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the in vitro cytotoxicity and kinase inhibition assays.
Caption: A simplified diagram of key signaling pathways targeted by quinazolinone derivatives.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxy and 6-Methoxyquinazolin-4(3H)-one: Synthesis, Biological Activity, and Structural Insights
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The position of substituents on the quinazoline ring can significantly influence the biological profile of these compounds. This guide provides a comparative analysis of two closely related isomers: 5-methoxyquinazolin-4(3H)-one and 6-methoxyquinazolin-4(3H)-one, focusing on their synthesis, and a review of the biological activities of closely related derivatives, offering insights for future drug design and development.
Synthesis and Physicochemical Properties
The synthesis of both 5-methoxy and 6-methoxyquinazolin-4(3H)-one typically originates from their respective methoxy-substituted anthranilic acid precursors.
Synthesis of Precursors:
-
2-Amino-4-methoxybenzoic acid , the precursor for this compound, can be synthesized from 4-methoxy-2-nitrobenzoic acid via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol. This reaction proceeds at room temperature and atmospheric pressure, yielding the desired product.
-
2-Amino-5-methoxybenzoic acid , the precursor for 6-methoxyquinazolin-4(3H)-one, is similarly prepared from 5-methoxy-2-nitrobenzoic acid through catalytic hydrogenation with H₂ and Pd/C.
General Synthesis of Methoxyquinazolin-4(3H)-ones:
A common method for the cyclization of the quinazolinone ring involves the condensation of the anthranilic acid derivative with formamide. This reaction is typically carried out at elevated temperatures.
Alternatively, a one-step synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid has been reported for quinazolin-4(3H)-ones. This method can be adapted for the methoxy-substituted analogues.
Below is a general workflow for the synthesis of these compounds.
Efficacy of Methoxy-Substituted Quinazolinones: A Comparative Analysis Against Known Anticancer Agents
For Immediate Release
A comprehensive analysis of methoxy-substituted quinazolin-4(3H)-one derivatives reveals their potential as potent anticancer agents, with some isomers demonstrating comparable or superior efficacy to established chemotherapeutic drugs. This guide provides a detailed comparison of these compounds with known drugs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Due to a lack of direct comparative studies on 5-methoxyquinazolin-4(3H)-one, this guide will focus on a well-documented series of related compounds: 2-(methoxystyryl)quinazolin-4(3H)-ones. Specifically, the ortho- (2-methoxy), meta- (3-methoxy), and para- (4-methoxy) isomers are compared against the widely used anticancer drugs, Paclitaxel and Nocodazole. The primary mechanism of action investigated is the inhibition of tubulin polymerization, a critical process in cell division and a validated target for cancer therapy.[1][2]
Comparative Efficacy Data
The cytotoxic activity and tubulin polymerization inhibition of 2-(methoxystyryl)quinazolin-4(3H)-one isomers were evaluated against a panel of human cancer cell lines. The results are summarized below.
Cytotoxicity Against Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, were determined for the methoxy-substituted quinazolinones and comparator drugs. Lower IC50 values indicate higher potency.
| Compound | HT29 (Colon) | U87 (Glioblastoma) | A2780 (Ovarian) | H460 (Lung) | MCF-7 (Breast) |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (ortho-) | <0.05 µM | <0.05 µM | <0.05 µM | <0.05 µM | Sub-µM |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one (meta-) | Sub-µM | Sub-µM | Sub-µM | Sub-µM | Sub-µM |
| 2-(4-methoxystyryl)quinazolin-4(3H)-one (para-) | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
| Paclitaxel | <0.01 µM - 0.5 µM | Not Reported | Not Reported | Not Reported | <0.01 µM |
| Nocodazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for 2-(methoxystyryl)quinazolin-4(3H)-ones are from a study on a broad panel of human cancer cell lines, where sub-µM potency was observed for the ortho- and meta- isomers.[1][2][3] Paclitaxel IC50 values are from various studies and can vary depending on the specific cell line and experimental conditions.[4][5]
Tubulin Polymerization Inhibition
The effect of the compounds on the in vitro polymerization of tubulin was assessed. Inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells.
| Compound | Effect on Tubulin Polymerization |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one (ortho-) | Inhibition |
| 2-(3-methoxystyryl)quinazolin-4(3H)-one (meta-) | Inhibition |
| 2-(4-methoxystyryl)quinazolin-4(3H)-one (para-) | Reduced Inhibition |
| Paclitaxel | Promotion (Stabilizer) |
| Nocodazole | Inhibition |
The ortho- and meta-methoxystyryl quinazolinones demonstrated tubulin polymerization inhibition, similar to Nocodazole, while Paclitaxel acts as a polymerization promoter. The para- isomer was the least active.[1][2][3]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and control drugs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[6]
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin is reconstituted in a general tubulin buffer containing GTP and a fluorescent reporter.
-
Plate Setup: A 96-well plate is pre-warmed to 37°C.
-
Compound Addition: Test compounds, positive controls (e.g., Nocodazole for inhibition, Paclitaxel for promotion), and a vehicle control are added to the wells.
-
Initiation of Polymerization: The ice-cold tubulin reaction mix is added to the wells. The temperature shift to 37°C initiates polymerization.
-
Fluorescence Reading: The fluorescence intensity is measured over time (e.g., every 60 seconds for one hour) using a microplate reader. The fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. Inhibitors will show a decreased rate and extent of fluorescence increase.[7][8]
Signaling Pathway
The primary signaling pathway affected by the 2-(methoxystyryl)quinazolin-4(3H)-one derivatives and comparator drugs is the microtubule dynamics pathway, which is crucial for mitosis.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of paclitaxel in comparison with other anticancer agents against neoplastic cells obtained from clinical gastrointestinal carcinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Navigating the Anticancer Mechanisms of Quinazolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of oncology. While the specific mechanism of action for 5-methoxyquinazolin-4(3H)-one is not extensively documented in publicly available literature, the broader class of quinazolinone derivatives has been the subject of intensive research. This guide provides a comparative analysis of the established anticancer mechanisms of action for various quinazolinone derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.
Diverse Mechanisms of Action of Quinazolinone Derivatives
Quinazolinone-based compounds exert their anticancer effects through multiple pathways, primarily by targeting key cellular processes involved in cell division, signaling, and gene expression. The main mechanisms of action identified for this class of compounds include inhibition of tubulin polymerization, modulation of tyrosine kinase activity, and inhibition of histone deacetylases (HDACs).
Comparison of Anticancer Activity of Representative Quinazolinone Derivatives
The following table summarizes the in vitro cytotoxic activity of several quinazolinone derivatives against various cancer cell lines. It is important to note that this data is for specific derivatives and not for this compound.
| Compound ID | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | ||||
| Compound 5c (a 2-dithiocarbamate quinazolinone) | Tubulin Polymerization Promoter | HT29 (Colon) | 5.53 | [1] |
| Tyrosine Kinase Inhibitors | ||||
| Compound 3j (a quinazolinone hydrazide) | Multi-kinase inhibitor | MCF7 (Breast) | 0.20 | [2][3] |
| A2780 (Ovarian) | 0.84 | [2] | ||
| Compound 2i (a quinazolinone ester) | CDK2, HER2, EGFR inhibitor | MCF7 (Breast) | - | [2] |
| A2780 (Ovarian) | - | [2] | ||
| Compound 6x (a 5,6,7-trimethoxy-4-aminoquinazoline) | ERK1/2 phosphorylation inhibitor | PC3 (Prostate) | 6.2 | [4] |
| BGC823 (Gastric) | 3.2 | [4] | ||
| Bcap37 (Breast) | 3.1 | [4] | ||
| HDAC Inhibitors | ||||
| Compound 48c (a quinazolin-4-one based hydroxamic acid) | Dual PI3K/HDAC inhibitor | - | Potent (IC50 < 10 nM for PI3Kγ/δ and HDAC6) | [5] |
Key Signaling Pathways Targeted by Quinazolinone Derivatives
The anticancer activity of quinazolinone derivatives stems from their ability to interfere with critical cellular signaling pathways.
References
- 1. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-methoxyquinazolin-4(3H)-one's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 5-methoxyquinazolin-4(3H)-one as a potential therapeutic agent. As direct in vivo studies on this specific compound are not extensively available in publicly accessible literature, this guide will draw upon data from closely related quinazolin-4(3H)-one derivatives that have been evaluated for anticancer activity. The primary mechanisms of action for this class of compounds involve the inhibition of key signaling pathways in cancer progression, such as those mediated by tyrosine kinases (e.g., EGFR) and Poly(ADP-ribose) polymerase (PARP).
This document will compare the potential therapeutic efficacy of this compound's analogs against established alternative therapies, provide detailed experimental protocols for in vivo validation, and visualize the pertinent biological pathways and experimental workflows.
Comparative Efficacy of Quinazolin-4(3H)-one Derivatives and Alternatives
The therapeutic potential of quinazolin-4(3H)-one derivatives is most prominently reported in the context of oncology. These compounds often function as inhibitors of critical enzymes involved in cancer cell proliferation and survival. The following tables summarize the performance of various quinazolin-4(3H)-one derivatives and compare them with standard-of-care alternatives.
Table 1: In Vivo Performance of Quinazolin-4(3H)-one Derivatives in Xenograft Models
| Compound/Derivative | Target(s) | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Hypothetical: this compound | EGFR/PARP (predicted) | NSCLC, Breast, Ovarian | TBD | TBD | N/A |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one | Not Specified | Breast (MCF-7), Cervix (HeLa), Liver (HepG2), Colon (HCT-8) | Not Specified | Showed potent in vitro cytotoxicity, suggesting potential for in vivo efficacy. | [1][2] |
| BIQO-19 | Aurora Kinase A | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Exhibited effective antiproliferative activity in EGFR-TKI-resistant NSCLC cells. | [3] |
| Various Quinazolinone Derivatives | Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2) | Breast (MCF-7), Ovarian (A2780) | Not Specified | Demonstrated potent in vitro cytotoxicity and enzyme inhibition. | [4] |
Table 2: Comparison with Alternative Therapeutic Agents
| Alternative Agent | Target(s) | Approved Indications | In Vivo Efficacy Highlights |
| Tyrosine Kinase Inhibitors (TKIs) | |||
| Gefitinib/Erlotinib | EGFR | NSCLC, Pancreatic Cancer | Significant tumor growth inhibition in EGFR-mutant xenograft models.[5] |
| Lapatinib | EGFR, HER2 | Breast Cancer | Effective against HER2-positive breast cancer models. |
| PARP Inhibitors | |||
| Olaparib | PARP-1/2 | Ovarian, Breast, Pancreatic, Prostate Cancer | Demonstrates significant tumor regression in BRCA-mutated xenograft models.[6] |
| Talazoparib | PARP-1/2 | Breast Cancer | Shows potent PARP trapping and antitumor activity in vivo.[7] |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments required to validate the therapeutic effect of a novel compound like this compound in an in vivo setting.
Murine Xenograft Model for Anticancer Efficacy
This protocol outlines the establishment of a human tumor xenograft in mice to evaluate the antitumor activity of a test compound.
a. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cells are harvested during the exponential growth phase and checked for viability using trypan blue exclusion.
-
The cells are then resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.[8]
b. Animal Husbandry and Tumor Implantation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks, are used to prevent rejection of the human tumor cells.[9]
-
The cell suspension is subcutaneously injected into the flank of each mouse.[8]
-
The animals are monitored regularly for tumor growth.
c. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[8]
-
The test compound (this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. A vehicle control is administered to the control group.
d. Efficacy Evaluation:
-
Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated using the formula: (Length × Width²)/2.[9]
-
Animal body weight is monitored as an indicator of systemic toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
a. Pharmacokinetic Analysis:
-
Following administration of the test compound, blood samples are collected at various time points.
-
The concentration of the compound in the plasma is determined using methods like LC-MS/MS to determine key PK parameters such as half-life, clearance, and bioavailability.
b. Pharmacodynamic Analysis:
-
Tumor biopsies or whole tumors are collected from a satellite group of animals at different times after treatment.
-
Target engagement and downstream effects are assessed by measuring the levels of relevant biomarkers. For a presumed EGFR inhibitor, this would involve measuring the phosphorylation status of EGFR and its downstream effectors like AKT and ERK via Western blot or immunohistochemistry. For a PARP inhibitor, PARP activity or levels of DNA damage markers like γH2AX could be assessed.[10]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound and a typical workflow for its in vivo validation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Poly(ADP-ribose) Polymerase (PARP) in DNA Repair
Caption: Mechanism of PARP inhibition leading to cell death in homologous recombination deficient cells.
General Workflow for In Vivo Validation of an Anticancer Agent
Caption: A stepwise workflow for the in vivo validation of a novel anticancer therapeutic agent.
References
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRG1 (SMARCA4) Status Dictates the Response to EGFR Inhibitors in Wild-Type EGFR Non-Small Cell Lung Cancer [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mouse xenograft experiments [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking 5-Methoxyquinazolin-4(3H)-one Against Standard Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-methoxyquinazolin-4(3H)-one against established standard inhibitors targeting key receptor tyrosine kinases (RTKs). Derivatives of the quinazolin-4(3H)-one scaffold are widely recognized for their potential as anticancer agents, often by targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical in cell proliferation and survival pathways.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development to illustrate a benchmarking workflow.
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound alongside reported IC50 values for well-established kinase inhibitors. This allows for a direct comparison of potency against common oncological targets. It is important to note that the data for this compound is illustrative, while the data for the standard inhibitors is based on published findings.
| Compound | Target | IC50 (µM) | Reference Compounds | Target | IC50 (µM) |
| This compound | EGFR | 0.85 | Lapatinib | EGFR | Various Reported |
| HER2 | 1.20 | HER2 | Various Reported | ||
| VEGFR2 | 2.50 | Sorafenib | VEGFR2 | Various Reported | |
| CDK2 | 3.10 | Imatinib | CDK2 | 0.131 ± 0.015[2] |
Note: IC50 values for this compound are hypothetical for illustrative purposes. Values for standard inhibitors can vary based on experimental conditions.
Experimental Protocols
To ensure reproducibility and validation of inhibitor potency, a standardized experimental protocol is essential. Below is a detailed methodology for an in vitro kinase inhibition assay, a common method for determining the IC50 of a compound.
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., EGFR).
-
Materials:
-
Recombinant human EGFR (catalytic domain)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and standard inhibitors (e.g., Lapatinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
384-well white microplates
-
-
Procedure: a. Prepare a serial dilution of the test compound (this compound) and standard inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations (e.g., 100 µM to 0.01 µM). b. In a 384-well plate, add the kinase, substrate, and test compound or standard inhibitor to the assay buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often the Km value for the specific kinase). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ATP remaining (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions. f. Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity. g. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. h. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz, illustrate a simplified EGFR signaling pathway and the general experimental workflow for inhibitor benchmarking.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for in vitro kinase inhibition assay.
References
- 1. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-methoxyquinazolin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-methoxyquinazolin-4(3H)-one is a critical aspect of laboratory safety and environmental responsibility. As a chemical compound used in research and drug development, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines to mitigate risks to human health and the environment. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety and Hazard Summary
Table 1: Personal Protective Equipment (PPE) and Storage Requirements
| Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] |
| Eye Protection | Safety glasses with side-shields or goggles.[1][4] A face shield may also be appropriate.[1] |
| Skin and Body Protection | A properly fitted laboratory coat.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If handling as a powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.[1] |
| Waste Storage | Store in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Incineration is the preferred method of disposal; landfill disposal is not recommended.[1]
Step 1: Waste Identification and Segregation
-
Classification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[1]
-
Segregation: This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[1]
Step 2: Containerization
-
Container Type: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1] The container must be chemically compatible with the waste and have a secure, tight-fitting lid.[5]
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][5] Do not use abbreviations or chemical formulas.[5] The label should also include the date when the waste was first added and the contact information of the responsible researcher or laboratory supervisor.[5]
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from general laboratory traffic.[5]
-
Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]
-
Provide Information: Provide a complete and accurate description of the waste to the disposal contractor.[1]
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over for disposal.[1] Never attempt to transport hazardous waste off-site yourself.[5]
Diagram 1: Disposal Workflow for this compound
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
